Jatrophane 4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H52O14 |
|---|---|
Molecular Weight |
744.8 g/mol |
IUPAC Name |
[2,4,9,13-tetraacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate |
InChI |
InChI=1S/C39H52O14/c1-20(2)35(45)51-31-22(4)30(48-23(5)40)28-33(52-36(46)27-15-13-12-14-16-27)38(11,53-26(8)43)19-39(28,47)32(49-24(6)41)21(3)17-18-37(9,10)34(29(31)44)50-25(7)42/h12-18,20-21,28-34,44,47H,4,19H2,1-3,5-11H3 |
InChI Key |
WITHKWWZWFNDND-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Provenance of Jatrophane 4: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the natural sources, isolation, and biological activities of Jatrophane 4, a jatrophane diterpene of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on this promising natural product.
This compound and its related jatrophane diterpenes are primarily found within the plant kingdom, specifically in species belonging to the Euphorbiaceae family.[1] The genera Euphorbia and Jatropha are the most prominent sources of these compounds.[1][2] Various studies have successfully isolated this compound and its analogues from a range of Euphorbia species, including Euphorbia peplus, Euphorbia portlandica, Euphorbia segetalis, Euphorbia dendroides, Euphorbia mellifera, Euphorbia platyphyllos, Euphorbia taurinensis, Euphorbia helioscopia, and Euphorbia turczaninowii. Additionally, Jatropha species, such as Jatropha gossypiifolia, are known producers of jatrophane diterpenes.[3][4][5][6][7][8][9][10][11][12]
Quantitative Analysis of Jatrophane Isolation
The yield of jatrophane diterpenes, including this compound, can vary significantly depending on the plant species, geographical location, and the specific extraction and purification methods employed. The following table summarizes available data on the isolation of jatrophane compounds from various Euphorbia species. It is important to note that direct quantitative comparisons are challenging due to the variability in experimental protocols and the fact that many studies do not report the yield of specific, individual compounds like this compound, but rather of fractions or newly discovered analogues.
| Plant Source | Part of Plant | Extraction Solvent | Isolated Compound(s) | Yield | Reference |
| Euphorbia peplus | Seeds | Not specified | Euphopepluanone F (and other jatrophane diterpenoids) | 42.7 mg (of a fraction) | [6] |
| Euphorbia platyphyllos | Whole plant | Chloroform (B151607) | Jatrophane polyesters (1-4) | Not specified | [3] |
| Euphorbia dendroides | Not specified | Not specified | Jatrophane polyesters (1-6) | Not specified | [4] |
| Euphorbia taurinensis | Whole plant | Methanol | Jatrophane diterpene (2) and other diterpenoids | Not specified | [8] |
| Euphorbia mellifera | Not specified | Methanol | Euphomelliferine, euphomelliferenes A and B | Not specified | [9] |
| Euphorbia sororia | Fructus | Not specified | Component I (containing 8 jatrophane diterpenes) | Not specified (total content of 92.3% in the component) | [5] |
Experimental Protocols: Isolation and Characterization of Jatrophane Diterpenes
The isolation of jatrophane diterpenes from their natural sources generally follows a multi-step process involving extraction and chromatography. The following is a generalized protocol based on methodologies reported in the literature.
General Extraction and Isolation Workflow
Caption: A generalized workflow for the isolation and purification of jatrophane diterpenes.
Detailed Methodologies:
-
Plant Material Preparation: The selected plant material (e.g., whole dried plants of Euphorbia platyphyllos) is ground into a fine powder to increase the surface area for solvent extraction.[3]
-
Extraction: The powdered plant material is extracted with an appropriate organic solvent, such as chloroform or methanol, often at room temperature over an extended period.[3][8][9] The process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Preliminary Fractionation: The crude extract is subjected to initial fractionation using techniques like column chromatography with a polyamide or silica gel stationary phase.[3] A gradient of solvents with increasing polarity is used to elute different fractions.
-
Further Purification: The fractions containing the compounds of interest are further purified using a combination of chromatographic techniques, which may include vacuum liquid chromatography (VLC), preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) with both normal and reversed-phase columns.[3]
-
Structural Elucidation: The structure of the purified compounds is determined using a suite of spectroscopic and spectrometric techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HMQC, HMBC, and NOESY experiments are used to determine the carbon skeleton and the relative stereochemistry of the molecule.[3]
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the molecular formula of the compound.[3]
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration of the molecule.
-
Biological Activities and Signaling Pathways
Jatrophane diterpenes, including this compound, have demonstrated a range of promising biological activities. A significant area of research has focused on their ability to reverse multidrug resistance (MDR) in cancer cells, their cytotoxic effects, and their role in inducing autophagy.
Modulation of P-glycoprotein (P-gp) and Reversal of Multidrug Resistance
One of the most well-documented activities of jatrophane diterpenes is their ability to inhibit the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that acts as an efflux pump for many chemotherapeutic drugs.[2][5][13][14] By inhibiting P-gp, these compounds can increase the intracellular concentration of anticancer drugs in resistant cancer cells, thereby restoring their sensitivity. Some jatrophane derivatives have been shown to stimulate the ATPase activity of P-gp, which is thought to contribute to their MDR reversal activity.[14]
Caption: Mechanism of P-gp inhibition by jatrophane diterpenes leading to increased drug efficacy.
Inhibition of the PI3K/Akt/NF-κB Signaling Pathway
Recent studies have shown that some jatrophane diterpenes can exert their anticancer effects by inhibiting the PI3K/Akt/NF-κB signaling pathway.[5][15] This pathway is crucial for cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, jatrophane compounds can induce apoptosis and autophagy in cancer cells. Jatrophone, a related jatrophane diterpene, has been shown to decrease the proliferation of resistant breast cancer cells and induce cell cycle arrest through the inhibition of this pathway.[15]
Caption: Jatrophane diterpenes can induce apoptosis by inhibiting the pro-survival PI3K/Akt/NF-κB pathway.
Induction of Autophagy
Certain jatrophane diterpenoids isolated from Euphorbia peplus have been found to activate the lysosomal-autophagy pathway.[6] Autophagy is a cellular process of self-degradation that can have a dual role in cancer, either promoting survival or cell death. The ability of these compounds to modulate autophagy suggests another potential mechanism for their anticancer activity.
This technical guide provides a foundational understanding of this compound, from its natural origins to its molecular mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of this and other jatrophane diterpenes.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane Diterpenoids from the Seeds of Euphorbia peplus with Potential Bioactivities in Lysosomal-Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenoids from Euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive Segetane, Ingenane, and Jatrophane Diterpenes from Euphorbia taurinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Biological Significance of Jatrophane Diterpenes: A Technical Guide for Researchers
An in-depth exploration of the diverse biological activities, mechanisms of action, and therapeutic potential of jatrophane diterpenes for researchers, scientists, and drug development professionals.
Jatrophane diterpenes, a class of structurally complex natural products primarily isolated from plants of the Euphorbiaceae and Thymelaeaceae families, have emerged as a significant area of interest in drug discovery.[1][2] Their unique bicyclic [10.3.0] pentadecane (B166386) core, often adorned with a variety of oxygen-containing functional groups and ester moieties, gives rise to a vast array of structurally diverse compounds with a broad spectrum of potent biological activities.[3] This technical guide provides a comprehensive overview of the biological significance of jatrophane diterpenes, with a focus on their anticancer, multidrug resistance reversal, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are included to facilitate further research and development in this promising field.
Anticancer and Multidrug Resistance (MDR) Reversal Activities
A primary focus of jatrophane diterpene research has been their significant potential in oncology. These compounds exhibit both direct cytotoxicity against various cancer cell lines and, perhaps more importantly, the ability to reverse multidrug resistance (MDR), a major obstacle in cancer chemotherapy.[2][4]
Cytotoxic Activity
Jatrophane diterpenes have demonstrated moderate to potent cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity of several jatrophane diterpenes is summarized in Table 1. For instance, jatrophone, one of the earliest discovered jatrophane diterpenes, has shown significant growth inhibition in various cancer cell lines.[2] Other compounds, such as euphoscopin C, euphorbiapene D, and euphoheliosnoid A, have shown cytotoxicity against paclitaxel-resistant lung cancer cells.
Table 1: Anticancer Activity of Selected Jatrophane Diterpenes
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (doxorubicin-resistant breast cancer) | 1.8 | [5][6] |
| Unnamed Jatrophane 1 | NCI-H460 (non-small cell lung carcinoma) | 10 - 20 | [7] |
| Unnamed Jatrophane 1 | NCI-H460/R (resistant non-small cell lung carcinoma) | 10 - 20 | [7] |
| Unnamed Jatrophane 1 | U87 (glioblastoma) | 10 - 20 | [7] |
| Unnamed Jatrophane 1 | U87-TxR (resistant glioblastoma) | 10 - 20 | [7] |
| Pubescenol | MCF-7 (breast cancer) | Moderate Inhibition | [8] |
| Pubescenol | NCI-H460 (non-small cell lung carcinoma) | Moderate Inhibition | [8] |
| Pubescenol | SF-268 (CNS cancer) | Moderate Inhibition | [8] |
| Euphoscopin C | A549 (paclitaxel-resistant lung cancer) | 6.9 | |
| Euphorbiapene D | A549 (paclitaxel-resistant lung cancer) | 7.2 | |
| Euphoheliosnoid A | A549 (paclitaxel-resistant lung cancer) | 9.5 |
Reversal of Multidrug Resistance (MDR)
The ability of jatrophane diterpenes to counteract MDR is a particularly compelling aspect of their biological profile. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy.[4][9] Jatrophane diterpenes have been identified as potent inhibitors of P-gp, thereby restoring the sensitivity of resistant cancer cells to conventional anticancer drugs.[4][9][10][11][12]
The mechanism of MDR reversal involves the direct inhibition of P-gp efflux pump activity. This leads to an increased intracellular accumulation of chemotherapeutic agents, allowing them to reach their therapeutic targets. Several jatrophane diterpenes have shown significant potential as MDR modulators, with some exhibiting greater efficacy and lower toxicity than the positive control, verapamil. For example, euphodendroidin D and pepluanin A have been reported to be highly potent P-gp inhibitors.[11]
Figure 1: Mechanism of P-glycoprotein (P-gp) inhibition by jatrophane diterpenes.
Signaling Pathways in Anticancer Activity
Recent studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of jatrophane diterpenes beyond P-gp inhibition. The PI3K/Akt/NF-κB signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis, has been identified as a key target. Jatrophone has been shown to down-regulate the expression of PI3K, Akt, and NF-κB in doxorubicin-resistant breast cancer cells, leading to the induction of apoptosis and autophagy.[5][6][12]
Figure 2: Inhibition of the PI3K/Akt/NF-κB pathway by jatrophone.
Furthermore, some jatrophane diterpenes can induce autophagy, a cellular process of self-degradation that can either promote cell survival or lead to cell death. Euphpepluone K, for example, has been shown to activate autophagic flux and inhibit Tau pathology, suggesting a potential role in neurodegenerative diseases as well.[4]
Anti-inflammatory Activity
Jatrophane diterpenes have also demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators, such as nitric oxide (NO). The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Several jatrophane diterpenes have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC50 values comparable to the positive control, L-NMMA.
Table 2: Anti-inflammatory Activity of Selected Jatrophane Diterpenes
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Jatrophane Diterpenoid 5 | NO Production Inhibition | RAW 264.7 | 16.86 | |
| Jatrophane Diterpenoid 8 | NO Production Inhibition | RAW 264.7 | 20.55 | |
| Jatrophane Diterpenoid 9 | NO Production Inhibition | RAW 264.7 | 32.49 | |
| Jatrophane Diterpenoid 10 | NO Production Inhibition | RAW 264.7 | 25.71 | |
| Jatrophane Diterpenoid 11 | NO Production Inhibition | RAW 264.7 | 18.32 | |
| Jatrophane Diterpenoid 13 | NO Production Inhibition | RAW 264.7 | 28.93 | |
| L-NMMA (Positive Control) | NO Production Inhibition | RAW 264.7 | 21.90 |
The anti-inflammatory effects of these compounds are also linked to the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[1] By inhibiting NF-κB activation, jatrophane diterpenes can suppress the expression of pro-inflammatory genes, including iNOS and various cytokines.
Antimicrobial Activity
Jatrophane diterpenes have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[3][11] While this area is less explored compared to their anticancer properties, the available data suggests potential for the development of new antimicrobial agents.
Antibacterial Activity
Several jatrophane diterpenes have exhibited activity against Gram-positive bacteria. For example, japodagrone showed activity against Bacillus subtilis.[1] The mechanism of antibacterial action is thought to involve the disruption of the bacterial cell membrane and inhibition of key cellular processes.[2]
Antifungal Activity
The antifungal activity of jatrophane diterpenes has also been reported. Some compounds have shown the ability to inhibit the growth of pathogenic yeasts like Candida albicans, in some cases by inhibiting multidrug transporters in the fungal cells.
Table 3: Antimicrobial Activity of Selected Diterpenes (including Jatrophanes)
| Compound | Organism | MIC (µg/mL) | Reference |
| Panapophenanthrin (1) | Bacillus subtilis | 33.3 | [7] |
| Dihydrohypnophilin (3) | Various bacteria and fungi | 33.3 - 66.6 | [7] |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used in the evaluation of the biological activities of jatrophane diterpenes.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the jatrophane diterpene for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 3: Experimental workflow for the MTT assay.
P-glycoprotein Inhibition Assessment: Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123, to assess the inhibitory activity of compounds on P-gp.
Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF-7/ADR) and the parental sensitive cell line in a 96-well plate and incubate to reach confluence.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the jatrophane diterpene or a known P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.
-
Rhodamine 123 Addition: Add Rhodamine 123 (final concentration 5 µM) to each well and incubate for another 1-2 hours at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS) and measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the fluorescence accumulation ratio (fluorescence in the presence of inhibitor / fluorescence in the absence of inhibitor) to determine the P-gp inhibitory activity.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in the culture medium of LPS-stimulated macrophages using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the jatrophane diterpene for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-only control.
Conclusion and Future Perspectives
Jatrophane diterpenes represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their potent anticancer and MDR reversal activities, coupled with their anti-inflammatory and antimicrobial properties, make them highly attractive candidates for drug development. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways such as PI3K/Akt/NF-κB and their ability to induce autophagy, provides a solid foundation for the rational design of novel therapeutic agents.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Further exploration of the SAR of jatrophane diterpenes will be crucial for optimizing their potency and selectivity for specific biological targets.
-
In Vivo Studies: While in vitro data is promising, comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds in animal models of cancer, inflammation, and infectious diseases.
-
Target Identification and Validation: Identifying the specific molecular targets of jatrophane diterpenes will provide deeper insights into their mechanisms of action and facilitate the development of more targeted therapies.
-
Synthetic and Semi-synthetic Analogs: The chemical synthesis of novel jatrophane analogs will enable the exploration of a wider chemical space and the development of compounds with improved pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling [frontiersin.org]
- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diterpenes and triterpenes show potential as biocides against pathogenic fungi and oomycetes: a screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
Jatrophane Diterpenes: A Technical Overview of Biological Activities
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the known biological activities of jatrophane diterpenes, a class of structurally complex natural products primarily isolated from plants of the Euphorbiaceae family. While specific quantitative data for a compound designated as "Jatrophane 4" is not extensively available in the public domain, this document summarizes the significant biological effects observed for various members of the jatrophane class, providing a valuable resource for research and development in this area.
Jatrophane diterpenes are characterized by a unique macrocyclic skeleton and have garnered considerable interest for their potent and diverse biological activities.[1][2] These activities primarily include the reversal of multidrug resistance (MDR) in cancer cells, direct cytotoxic effects against various cancer cell lines, and anti-inflammatory properties.
Multidrug Resistance (MDR) Reversal Activity
One of the most promising therapeutic applications of jatrophane diterpenes is their ability to counteract multidrug resistance in cancer.[1][2] MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively pump chemotherapeutic drugs out of cancer cells. Jatrophanes have been shown to inhibit the function of these efflux pumps, thereby restoring the efficacy of conventional anticancer drugs.[1][3]
A variety of jatrophane diterpenes isolated from Euphorbia species have demonstrated significant MDR reversal activity. Their efficacy is often quantified by the fluorescence activity ratio (FAR) in rhodamine 123 accumulation assays or by the reversal fold (RF) in cytotoxicity assays.
Table 1: Multidrug Resistance Reversal Activity of Selected Jatrophane Diterpenes
| Compound | Source Organism | Cell Line | Activity Metric | Value | Reference |
| Euphodendroidin D | Euphorbia dendroides | K562/R7 (daunomycin-resistant) | P-gp inhibition | Outperformed cyclosporin (B1163) A by a factor of 2 | [1] |
| Jatrophane Esters (compounds 7 & 8) | Euphorbia esula | MCF-7/ADR | Reversal Fold (RF) | 12.9 and 12.3 at 10 µM | [3] |
| Jatrophane Diterpenes (compounds 21 & 22) | Euphorbia mellifera | MDR mouse lymphoma | Fluorescence Activity Ratio (FAR) | 12.1 and 23.1 at 20 µM | [3] |
| Rearranged jatrophane-type diterpene (compound 3) | Euphorbia segetalis | Mouse lymphoma | MDR reversal | More active than verapamil | [4] |
Experimental Protocol: Rhodamine 123 Accumulation Assay for MDR Reversal
This assay assesses the ability of a compound to inhibit the P-gp efflux pump, leading to the intracellular accumulation of the fluorescent substrate rhodamine 123.
-
Cell Culture: Human MDR1 gene-transfected mouse lymphoma cells (L5178Y MDR) or other suitable P-gp overexpressing cell lines are cultured under standard conditions.
-
Compound Incubation: Cells are pre-incubated with the test jatrophane diterpene at various concentrations for a specified time (e.g., 30 minutes) at 37°C. Verapamil is often used as a positive control.
-
Rhodamine 123 Addition: Rhodamine 123 is added to the cell suspension to a final concentration (e.g., 5 µM) and incubated for a further period (e.g., 60 minutes) at 37°C in the dark.
-
Fluorescence Measurement: After incubation, cells are washed with cold PBS, pelleted, and resuspended in fresh medium. The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer.
-
Data Analysis: The fluorescence activity ratio (FAR) is calculated by dividing the mean fluorescence intensity of the treated cells by that of the untreated control cells. A higher FAR value indicates greater inhibition of the P-gp efflux pump.
Cytotoxic Activity
In addition to sensitizing cancer cells to other drugs, some jatrophane diterpenes exhibit direct cytotoxic activity against a range of cancer cell lines. This suggests that they may have potential as standalone anticancer agents.
Jatrophone, a well-studied jatrophane diterpene, has been shown to induce apoptosis and autophagy in resistant breast cancer cells through the PI3K/Akt/NF-κB signaling pathway.
Table 2: Cytotoxic Activity of Selected Jatrophane Diterpenes
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| Jatrophone | MCF-7/ADR (doxorubicin-resistant breast cancer) | IC50 | 1.8 | [3] |
| Jatrophane Diterpene (compound 3) | MDA-MB-231 (breast cancer) | IC50 | 55.67 | [5] |
| Jatrophane Diterpene (compound 3) | MCF-7 (breast cancer) | IC50 | 24.33 | [5] |
| Jatrophane Diterpenes (compounds 1-3) | Various renal cancer cell lines | IC50 | < 50 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the jatrophane diterpene for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Anti-inflammatory Activity
Several jatrophane diterpenes have demonstrated anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).
Table 3: Anti-inflammatory Activity of Selected Jatrophane Diterpenes
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| Jatrophane Diterpenes (compounds 2 & 7) | RAW 264.7 (macrophages) | NO production inhibition | Significant activity | [6] |
| Jatrophane Diterpene (compound 2) | Mouse ear | Pro-inflammatory activity | Weak activity | [7] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the jatrophane diterpene for a short period before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a standard curve. The percentage of inhibition of NO production is determined relative to the LPS-stimulated control cells.
Conclusion
The jatrophane class of diterpenes represents a rich source of biologically active compounds with significant therapeutic potential. Their ability to reverse multidrug resistance, exert direct cytotoxicity against cancer cells, and display anti-inflammatory effects makes them compelling candidates for further investigation in drug discovery and development. While specific data on "this compound" from Euphorbia platyphyllos remains limited in publicly accessible literature, the broader family of jatrophanes continues to be a focal point of natural product research. Future studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of these complex molecules, which may lead to the development of novel therapeutic agents.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 4. Rearranged jatrophane-type diterpenes from euphorbia species. Evaluation of their effects on the reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Jatrophane diterpenoids from Euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]
Jatrophane 4 and its Analogues in Euphorbiaceae: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Euphorbiaceae family, a vast and chemically diverse group of plants, is a rich source of bioactive secondary metabolites. Among these, jatrophane diterpenoids have emerged as a class of compounds with significant therapeutic potential. This technical guide focuses on Jatrophane 4 and its analogues, providing a comprehensive overview of their isolation, structure, biological activities, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to Jatrophane Diterpenoids
Jatrophane diterpenoids are a class of natural products characterized by a highly flexible bicyclo[10.3.0]pentadecane carbon skeleton.[1] They are found almost exclusively within the plant family Euphorbiaceae. The structural diversity of this class is vast, arising from variations in the position and number of double bonds, the nature and location of oxygen-containing functional groups (such as hydroxyl, acetyl, and benzoyl groups), and the stereochemistry of the core structure. This structural complexity contributes to their wide range of biological activities.
Isolation and Structure Elucidation of this compound and its Analogues
The isolation and purification of jatrophane diterpenoids from plant material is a multi-step process that requires a combination of chromatographic techniques. The structural elucidation of these complex molecules relies heavily on modern spectroscopic methods.
General Isolation Protocol
A typical isolation procedure for jatrophane diterpenoids from Euphorbia species is outlined below. It is important to note that the specific solvents and gradients may need to be optimized depending on the plant material and the specific compounds of interest.
Experimental Protocol: Isolation of Jatrophane Diterpenoids
-
Extraction:
-
Air-dried and powdered plant material (e.g., whole plant, aerial parts, or roots) is extracted exhaustively with a suitable solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, at room temperature.
-
The resulting crude extract is concentrated under reduced pressure.
-
-
Solvent Partitioning:
-
The crude extract is suspended in a methanol/water mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. The jatrophane diterpenoids are typically found in the chloroform or ethyl acetate fractions.
-
-
Chromatographic Purification:
-
Vacuum Liquid Chromatography (VLC): The active fraction is subjected to VLC on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Column Chromatography (CC): Fractions from VLC are further purified by column chromatography on silica gel or Sephadex LH-20, using isocratic or gradient elution with solvent systems such as n-hexane/acetone or dichloromethane/methanol.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC on a normal or reversed-phase column (e.g., C18) with a suitable mobile phase, such as acetonitrile/water or methanol/water.
-
Structure Elucidation
The planar structure and relative stereochemistry of jatrophane diterpenoids are determined through a combination of spectroscopic techniques:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Used to determine the molecular formula of the isolated compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC, NOESY): Used to establish correlations between protons and carbons, and to determine the connectivity and relative stereochemistry of the molecule.
-
Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Representative Jatrophane Analogue (in CDCl₃)
| Position | δH (ppm), J (Hz) | δC (ppm) |
| 1 | ... | ... |
| 2 | ... | ... |
| 3 | ... | ... |
| ... | ... | ... |
(Note: Complete NMR data for a specific this compound analogue would be inserted here based on literature findings. The provided table is a template.)
Biological Activities of this compound and its Analogues
This compound and its analogues exhibit a wide spectrum of biological activities, with potential applications in cancer chemotherapy and the treatment of multidrug resistance.
Cytotoxic Activity
Many jatrophane diterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the jatrophane compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
Incubation: The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[2]
Table 2: Cytotoxicity of this compound Analogues against Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Jatrophane Analogue A | MCF-7 (Breast) | X.X ± X.X | [Reference] |
| Jatrophane Analogue B | A549 (Lung) | Y.Y ± Y.Y | [Reference] |
| Jatrophane Analogue C | HeLa (Cervical) | Z.Z ± Z.Z | [Reference] |
(Note: This table would be populated with specific IC₅₀ values from the scientific literature.)
Multidrug Resistance (MDR) Reversal Activity
A significant and promising biological activity of many jatrophane diterpenoids is their ability to reverse multidrug resistance in cancer cells. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from the cell. Jatrophanes can inhibit the function of these pumps, thereby restoring the efficacy of anticancer drugs.
Experimental Protocol: Rhodamine 123 Efflux Assay for P-gp Inhibition
-
Cell Culture: P-gp-overexpressing cancer cells (e.g., MCF-7/ADR) are cultured to confluency.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the jatrophane compounds for 1-2 hours.
-
Rhodamine 123 Loading: The cells are then loaded with the fluorescent P-gp substrate, Rhodamine 123 (typically 5 µM), in the presence of the jatrophane compounds and incubated for 30-60 minutes.
-
Efflux Period: After loading, the cells are washed and incubated in a fresh, compound-free medium for an additional 1-2 hours to allow for the efflux of Rhodamine 123.
-
Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer or a fluorescence microplate reader. Increased intracellular fluorescence in the presence of the jatrophane compound indicates inhibition of P-gp-mediated efflux.
Table 3: Multidrug Resistance Reversal Activity of Jatrophane Analogues
| Compound | Cell Line | Reversal Fold | Reference |
| Jatrophane Analogue D | K562/ADR | X.X | [Reference] |
| Jatrophane Analogue E | A2780/ADR | Y.Y | [Reference] |
| Jatrophane Analogue F | MCF-7/ADR | Z.Z | [Reference] |
(Note: This table would be populated with specific MDR reversal data from the scientific literature.)
Mechanism of Action: Signaling Pathways
Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of jatrophane diterpenoids. One of the key pathways implicated is the PI3K/Akt/NF-κB signaling cascade, which plays a crucial role in cell survival, proliferation, and drug resistance.
Jatrophone (B1672808), a closely related jatrophane diterpene, has been shown to inhibit the PI3K/Akt/NF-κB pathway in resistant breast cancer cells.[3] This inhibition leads to a decrease in the expression of downstream targets involved in cell survival and an increase in apoptosis. While direct evidence for this compound is still emerging, its structural similarity to jatrophone suggests a similar mechanism of action.
References
Introduction to jatrophane diterpenoids biosynthesis
An In-depth Technical Guide to the Biosynthesis of Jatrophane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenoids are a large and structurally diverse class of natural products primarily isolated from plants of the Euphorbiaceae family, such as those from the Euphorbia and Jatropha genera.[1][2] These compounds are characterized by a unique bicyclic[3][4] pentadecane (B166386) carbon skeleton.[1] Their intricate structures and multiple chiral centers have made them compelling targets for synthetic chemistry.[5] More importantly, jatrophanes and their derivatives exhibit a wide range of potent biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects.[6] Of particular interest to drug development professionals is their demonstrated ability to reverse P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells, opening new avenues for combination chemotherapy.[6][7]
This guide provides a detailed overview of the current understanding of the jatrophane diterpenoid biosynthetic pathway, from its universal isoprenoid precursors to the core jatrophane skeleton and its subsequent modifications. We will detail the key enzymes involved, summarize relevant quantitative data, provide representative experimental protocols for enzyme characterization, and illustrate the core pathways and workflows using logical diagrams.
The Core Biosynthetic Pathway
The biosynthesis of all terpenoids, including jatrophanes, begins with the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[2][8] These are assembled into the 20-carbon precursor that marks the entry point into diterpenoid synthesis.
Formation of Geranylgeranyl Diphosphate (GGPP)
Through the action of prenyltransferase enzymes, three molecules of IPP are sequentially added to one molecule of DMAPP to form the C20 acyclic precursor, geranylgeranyl diphosphate (GGPP).[2] This molecule is the common substrate for the biosynthesis of all diterpenoids.[2][9]
Cyclization to Casbene (B1241624): The Committed Step
The first committed step in the biosynthesis of a large number of macrocyclic diterpenoids in the Euphorbiaceae is the cyclization of GGPP to form casbene.[9][10] This reaction is catalyzed by a single enzyme, casbene synthase (CBS) (EC 4.2.3.8).[9][11][12] The reaction proceeds through the formation of a cembrene (B1233663) intermediate, followed by the formation of a cyclopropane (B1198618) ring to yield the bicyclic casbene structure.[9] The prevalence of casbene synthases across the Euphorbiaceae family suggests that casbene is the likely precursor to a vast array of complex diterpenoids, including jatrophanes, lathyranes, tiglianes, and ingenanes.[10][13]
Post-Casbene Oxidation and Cyclization
The conversion of the relatively simple casbene hydrocarbon into the complex, polyoxygenated jatrophane skeleton is a multi-step process driven primarily by cytochrome P450 monooxygenases (CYPs) and alcohol dehydrogenases (ADHs).[9][14] Groundbreaking work on Euphorbia lathyris has elucidated the initial key steps.[10][14]
-
Regio-specific Oxidation: The casbene core is first acted upon by two distinct cytochrome P450 enzymes. CYP71D445 catalyzes a regio-specific oxidation at the C-9 position, while CYP726A27 oxidizes the C-5 position.[10][14] C-9 oxidation is considered a critical bifurcation point, directing the pathway toward the more complex multicyclic diterpenes like jatrophanes and lathyranes.[10]
-
Dehydrogenation and Rearrangement: Following the P450-mediated hydroxylations, an alcohol dehydrogenase (ADH) catalyzes the dehydrogenation of the newly introduced hydroxyl groups. This leads to the formation of reactive keto-intermediates.[10][14]
-
Formation of the Jatrophane Skeleton: The subsequent intramolecular cyclization and rearrangement of these oxidized intermediates are thought to form the characteristic 5/12 membered ring system of the jatrophane core.[9] While the precise enzyme(s) catalyzing this final ring closure to the jatrophane skeleton are not yet fully characterized, the pathway is believed to proceed through an aldolization of a 6-hydroxy-5,9-diketocasbene intermediate or a related tautomer.[9] The pathway to the related lathyrane diterpenoids, such as jolkinol C, has been shown to proceed from these same intermediates, highlighting a key branching point in the biosynthesis.[10][14]
Structural Diversification
Following the formation of the core jatrophane skeleton, further functionalization leads to the vast diversity of naturally occurring jatrophane diterpenoids. These modifications often include additional oxidations at various positions and esterifications with a range of acyl groups (e.g., acetyl, propionyl, angeloyl, benzoyl), resulting in polyacylated derivatives.[9]
Visualized Biosynthetic Pathway and Experimental Workflow
dot digraph "Jatrophane Biosynthesis Pathway" { graph [ rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, label="Core Biosynthetic Pathway of Jatrophane Diterpenoids", labelloc="t", size="10,5!", ratio=fill, bgcolor="#F1F3F4", pad="0.5" ];
node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1" ];
// Nodes for compounds GGPP [label="Geranylgeranyl-PP", fillcolor="#FBBC05", fontcolor="#202124"]; Casbene [label="Casbene", fillcolor="#FBBC05", fontcolor="#202124"]; OxiCasbene1 [label="9-hydroxy-casbene", fillcolor="#FBBC05", fontcolor="#202124"]; OxiCasbene2 [label="5,9-dihydroxy-casbene", fillcolor="#FBBC05", fontcolor="#202124"]; KetoCasbene [label="Diketone Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; JatrophaneCore [label="Jatrophane Skeleton\n(5/12 Bicyclic System)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diversification [label="Diversified Jatrophanes\n(Polyacylated Derivatives)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes for enzymes CBS [label="Casbene Synthase\n(CBS)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; CYP1 [label="CYP71D445", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CYP2 [label="CYP726A27", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ADH1 [label="ADH1", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclase [label="Putative\nCyclase(s)", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges to define the pathway GGPP -> CBS [label="Cyclization", fontsize=9]; CBS -> Casbene; Casbene -> CYP1 [label="C-9 Oxidation", fontsize=9]; CYP1 -> OxiCasbene1; OxiCasbene1 -> CYP2 [label="C-5 Oxidation", fontsize=9]; CYP2 -> OxiCasbene2; OxiCasbene2 -> ADH1 [label="Dehydrogenation", fontsize=9]; ADH1 -> KetoCasbene; KetoCasbene -> Cyclase [label="Rearrangement &\nIntramolecular Cyclization", fontsize=9]; Cyclase -> JatrophaneCore; JatrophaneCore -> Diversification [label="Further\nFunctionalization", fontsize=9];
// Style edges edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal]; }
Caption: The core biosynthetic pathway from GGPP to the jatrophane skeleton.
dot digraph "Experimental Workflow" { graph [ rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.6, fontname="Arial", fontsize=12, label="Typical Workflow for Biosynthetic Gene Discovery", labelloc="t", bgcolor="#F1F3F4", pad="0.5" ];
node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1" ];
// Nodes Plant [label="Plant Tissue Selection\n(e.g., E. lathyris mature seeds)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcriptomics [label="Transcriptome Sequencing\n(RNA-seq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GeneMining [label="Candidate Gene Identification\n(e.g., TPS, CYP, ADH families)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cloning [label="Gene Cloning & Vector Construction", fillcolor="#FBBC05", fontcolor="#202124"]; Expression [label="Heterologous Expression\n(e.g., N. benthamiana, S. cerevisiae)", fillcolor="#FBBC05", fontcolor="#202124"]; Assay [label="In Vivo / In Vitro Enzyme Assays\n(with substrate, e.g., casbene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Product Identification\n(GC-MS, LC-HRMS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Characterization [label="Functional Characterization\n(Enzyme Role Confirmed)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Plant -> Transcriptomics; Transcriptomics -> GeneMining [label="Comparative Analysis"]; GeneMining -> Cloning; Cloning -> Expression; Expression -> Assay; Assay -> Analysis; Analysis -> Characterization;
// Style edges edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal]; }
Caption: A common experimental workflow for identifying biosynthesis genes.
Quantitative Data Summary
Detailed enzyme kinetic data (e.g., K_m, k_cat) for the specific enzymes in the jatrophane biosynthetic pathway are not extensively reported in the public literature. However, studies involving heterologous expression provide valuable quantitative data on product yields, demonstrating the feasibility of biotechnological production.
| Enzyme / System | Host Organism | Substrate | Product | Yield / Titer | Reference |
| Casbene Synthase | S. cerevisiae (engineered) | GGPP (from mevalonate (B85504) pathway) | Casbene | 31 mg/L | [13] |
| CBS + CYPs + ADH | N. benthamiana | Casbene (produced in planta) | Jolkinol C | Detected | [14][15] |
| Casbene Synthase | N. benthamiana | GGPP (produced in planta) | Casbene | Detected | [5][15] |
Note: The table reflects the available data from cited studies. The pathway leading to Jolkinol C, a lathyrane, is shown as it utilizes the same initial enzymes (CYP71D445, CYP726A27, ADH1) proposed for the jatrophane pathway.
Experimental Protocols
The following sections provide a synthesized, detailed methodology for the identification and characterization of enzymes in the jatrophane biosynthetic pathway, based on protocols used in key studies.[1][14][15]
Gene Identification via Transcriptomics
-
Plant Material and RNA Extraction: Select plant tissues where target compounds accumulate (e.g., mature seeds of Euphorbia lathyris).[14] Total RNA is extracted using a suitable commercial kit (e.g., OminiPlant RNA Kit) following the manufacturer's protocol. RNA quality and concentration are assessed via spectrophotometry (e.g., Nanodrop) and gel electrophoresis.
-
Library Preparation and Sequencing: An mRNA-seq library is prepared from the high-quality total RNA. Sequencing is performed on a high-throughput platform (e.g., Illumina).
-
Bioinformatic Analysis: Raw sequencing reads are filtered and assembled de novo to generate a transcriptome. Gene expression levels are quantified. Candidate genes for terpene synthases (TPS), cytochrome P450s (CYPs), and alcohol dehydrogenases (ADHs) are identified by sequence homology (BLASTx) to known enzymes in public databases (e.g., NCBI).[1]
Heterologous Expression in Nicotiana benthamiana (Transient)
This in planta method is highly effective for characterizing plant CYPs, which often require a native membrane environment and a compatible CPR (cytochrome P450 reductase).
-
Gene Cloning: Full-length open reading frames (ORFs) of candidate genes (e.g., CBS, CYP71D445, CYP726A27, ADH1) are amplified from cDNA and cloned into an Agrobacterium tumefaciens binary expression vector.
-
Agrobacterium Culture and Infiltration: The expression vectors are transformed into A. tumefaciens (e.g., strain GV3101). Cultures are grown overnight, harvested by centrifugation, and resuspended in an infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).
-
Syringe Infiltration: The bacterial suspensions are co-infiltrated into the abaxial side of leaves of 4-week-old N. benthamiana plants. For a multi-step pathway, cultures containing different enzyme constructs are mixed prior to infiltration.
-
Incubation and Harvest: Plants are grown for 5-7 days post-infiltration to allow for protein expression and metabolic conversion. Leaf tissue is then harvested for metabolite analysis.
Enzyme Assays and Product Analysis
-
Metabolite Extraction: Harvested leaf tissue is flash-frozen in liquid nitrogen, ground to a fine powder, and extracted with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methanol).[5] An internal standard (e.g., 1 ppm fluoranthene) is added for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (for volatile terpenes like casbene):
-
Instrument: Agilent 6890N GC coupled to a 5975 MS, or equivalent.
-
Column: HP-5MS fused-silica capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the extract is injected in splitless mode.
-
Temperature Program: An example program is: hold at 60°C for 3 min, ramp at 5°C/min to 100°C, then ramp at 10°C/min to 250°C and hold for 10 min.[1]
-
Identification: Compounds are identified by comparing their mass spectra and retention times with authentic standards or with spectra in libraries (e.g., NIST).
-
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Analysis (for oxygenated, less volatile diterpenoids):
-
Instrument: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a UPLC system.
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detection: Analysis is performed in both positive and negative ion modes to detect a wide range of compounds.
-
Identification: Products are identified by their accurate mass, fragmentation patterns (MS/MS), and comparison to known compounds.[14][15]
-
Conclusion
The biosynthesis of jatrophane diterpenoids is a complex and elegant pathway that transforms a simple acyclic precursor into a structurally diverse class of biologically active molecules. The pathway's central steps—the formation of casbene by casbene synthase followed by regio-specific oxidations by cytochrome P450s—represent key control points and targets for metabolic engineering. While the initial oxidative steps have been elucidated, the precise enzymatic machinery responsible for the final cyclization to the unique jatrophane core remains an active area of investigation. The protocols and workflows described herein provide a robust framework for researchers to further unravel this pathway, characterize novel enzymes, and develop biotechnological platforms for the sustainable production of these high-value pharmaceuticals.
References
- 1. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and modification of cytochrome P450 for plant natural products biosynthesis [agris.fao.org]
- 4. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Production of a Novel Diterpene Synthase Precursor in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCPD: Plant cytochrome P450 database and web-based tools for structural construction and ligand docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terpene Synthase Activity Assays. [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Casbene synthase - Wikipedia [en.wikipedia.org]
- 12. enzyme-database.org [enzyme-database.org]
- 13. Cloning of casbene and neocembrene synthases from Euphorbiaceae plants and expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
Physical and chemical properties of Jatrophane 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane 4 is a complex diterpene belonging to the jatrophane family of natural products, which are primarily isolated from plants of the Euphorbiaceae family, such as Euphorbia peplus and Euphorbia dendroides.[1][2] These compounds are characterized by a unique and intricate bicyclic carbon skeleton, often featuring a 12-membered macrocycle.[1] this compound, and its congeners, have garnered significant interest within the scientific community due to their diverse and potent biological activities. These activities include the reversal of multidrug resistance in cancer cells, cytotoxic effects against various tumor cell lines, and the modulation of key cellular signaling pathways.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a visualization of its implicated signaling pathways.
Physical and Chemical Properties
This compound is typically isolated as a colorless or pale yellow solid or powder. While it exhibits stability under standard laboratory conditions, it may be susceptible to degradation under extreme pH or temperature. Its solubility is moderate in organic solvents such as ethanol (B145695) and dichloromethane (B109758). However, specific quantitative data regarding its melting point and boiling point are not extensively documented in the available literature.
Data Presentation: Physical and Chemical Characteristics
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₂O₁₄ | |
| Molecular Weight | 744.82 g/mol | |
| Appearance | Colorless or pale yellow solid/powder | |
| Solubility | Moderately soluble in ethanol and dichloromethane | |
| Melting Point | Not extensively documented | |
| Boiling Point | Not extensively documented | |
| Synonyms | 2,5,9,14-Tetraacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxyjatropha-6(17),11E-diene |
Experimental Protocols
The study of this compound involves a multi-step process encompassing its isolation from natural sources, purification, structural elucidation, and the evaluation of its biological activities.
Isolation and Purification of Jatrophane Diterpenes
The general procedure for isolating jatrophane diterpenes, including this compound, from plant material is outlined below. This workflow is a composite of methodologies described in the literature for the isolation of related compounds from Euphorbia species.
Methodology:
-
Plant Material Collection and Preparation: The aerial parts, roots, or latex of the plant are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or a chloroform/methanol mixture, at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Solvent Partitioning: The resulting crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between methanol/water and n-hexane, followed by extraction of the aqueous methanol phase with dichloromethane or ethyl acetate.
-
Chromatographic Separation: The fraction containing the diterpenes is then subjected to a series of chromatographic techniques for further separation and purification. This typically involves:
-
Column Chromatography: Using stationary phases like silica gel or polyamide with a gradient of solvents of increasing polarity.
-
Thin Layer Chromatography (TLC): To monitor the separation and identify fractions containing the compounds of interest.
-
High-Performance Liquid Chromatography (HPLC): Often used as a final purification step to obtain the pure compound.
-
Structure Elucidation
The determination of the complex three-dimensional structure of this compound relies heavily on a combination of spectroscopic techniques.
Methodology:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are employed to elucidate the connectivity of atoms and the stereochemistry of the molecule. These include:
-
¹H NMR: To identify the types and number of protons in the molecule.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which is crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.
-
Biological Activity Assays
1. Cytotoxicity Assays:
The cytotoxic effects of jatrophane diterpenes against cancer cell lines are often evaluated using colorimetric assays such as the MTT or SRB assay.
Methodology (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: The formazan crystals are then dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
2. P-glycoprotein (P-gp) Inhibition Assay:
The ability of this compound to reverse multidrug resistance is often assessed by its ability to inhibit the P-gp efflux pump. The rhodamine-123 exclusion test is a common method used for this purpose.
Methodology (Rhodamine-123 Exclusion Test):
-
Cell Culture: Multidrug-resistant cancer cells overexpressing P-gp are used.
-
Compound Incubation: The cells are pre-incubated with different concentrations of this compound.
-
Rhodamine-123 Addition: Rhodamine-123, a fluorescent substrate of P-gp, is added to the cells.
-
Incubation and Washing: The cells are incubated to allow for the uptake and efflux of rhodamine-123. After incubation, the cells are washed to remove extracellular dye.
-
Fluorescence Measurement: The intracellular accumulation of rhodamine-123 is measured using a flow cytometer or a fluorescence microplate reader.
-
Analysis: An increase in the intracellular fluorescence of rhodamine-123 in the presence of this compound indicates the inhibition of P-gp-mediated efflux.
3. Autophagy Activation Assay:
The induction of autophagy by this compound can be monitored by observing the formation of autophagosomes and lysosomes.
Methodology (LysoTracker Red Staining and LC3 Puncta Formation):
-
Cell Treatment: Cells are treated with this compound for a specific time.
-
LysoTracker Staining: To assess lysosomal biogenesis, cells are stained with LysoTracker Red, a fluorescent dye that accumulates in acidic organelles like lysosomes.
-
LC3 Immunofluorescence: To visualize autophagosomes, cells are fixed, permeabilized, and stained with an antibody against LC3 (microtubule-associated protein 1A/1B-light chain 3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II), which appears as puncta (dots) within the cell.
-
Microscopy: The stained cells are visualized using a fluorescence microscope.
-
Quantification: The intensity of LysoTracker Red staining and the number of LC3 puncta per cell are quantified to assess the level of autophagy activation.
Signaling Pathways
Jatrophane diterpenes have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and drug resistance. A closely related compound, jatrophone, has been demonstrated to exert its cytotoxic and anti-migratory effects through the inhibition of the PI3K/Akt/NF-κB pathway.
The PI3K/Akt signaling cascade is a critical pathway that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers and contributes to the development of drug resistance. Jatrophone has been shown to down-regulate the expression levels of PI3K, phosphorylated Akt (p-Akt), and NF-κB, leading to the induction of apoptosis and autophagy, as well as the inhibition of cell migration in resistant breast cancer cells.
Conclusion
This compound is a structurally complex and biologically active natural product with significant potential for further investigation in the context of drug discovery and development. Its ability to overcome multidrug resistance and induce cell death in cancer cells makes it a promising lead compound. This technical guide has summarized the current knowledge on the physical and chemical properties of this compound, provided an overview of the experimental protocols for its study, and visualized a key signaling pathway modulated by a closely related compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.
References
An In-depth Technical Guide to Jatrophane Diterpenes
Introduction
Jatrophane diterpenes are a significant class of natural products primarily isolated from plants of the Euphorbiaceae family.[1][2] These compounds are characterized by a complex and highly functionalized bicyclic 5/12 pentadecane (B166386) skeleton.[3] The diverse and intricate structures of jatrophanes have attracted considerable interest from the scientific community, leading to extensive research into their isolation, structural elucidation, and biological activities.[2][4] Their potential as therapeutic agents is underscored by a broad spectrum of pharmacological effects, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversing activities.[2] This technical guide provides a comprehensive overview of jatrophane diterpenes, with a focus on their chemical properties, biological functions, and the experimental methodologies used to study them. While specific data for "Jatrophane 4" is not available in the public domain, this guide will focus on closely related and well-characterized jatrophane analogues to provide a representative understanding of this class of compounds.
Chemical Identification and Properties
The nomenclature of jatrophane diterpenes can be complex, with numerous derivatives identified and assigned numerical or alphabetical designations. Below is a summary of the key chemical identifiers for several representative jatrophane compounds.
| Compound | CAS Number | Molecular Formula |
| Jatrophone (B1672808) | 6325446 | C20H24O3[5] |
| Jatrophane 1 | 10122831 | C36H45NO13[6] |
| Jatrophane 3 | 210108-87-5 | C43H53NO14[7] |
| Jatrophane 5 | 210108-89-7 | C41H49NO14[] |
| Jatrophane 6 | 210108-90-0 | Not specified in results |
Biological Activity and Therapeutic Potential
Jatrophane diterpenes exhibit a remarkable range of biological activities, making them promising candidates for drug development.
-
Multidrug Resistance (MDR) Reversal: One of the most significant activities of jatrophanes is their ability to reverse multidrug resistance in cancer cells.[2] They act as potent inhibitors of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that effluxes chemotherapeutic drugs from cancer cells.[9][10] By inhibiting P-gp, jatrophanes can restore the sensitivity of resistant cancer cells to conventional chemotherapy agents.[11][12] For instance, Jatrophane 5 has demonstrated powerful inhibition of P-gp, even more so than the known inhibitor verapamil.[]
-
Cytotoxic and Anti-cancer Effects: Several jatrophane diterpenes have shown significant cytotoxic activity against various cancer cell lines.[10][13] For example, jatrophone has been shown to inhibit the proliferation of multidrug-resistant breast cancer cells.[13]
-
Anti-inflammatory Activity: Certain jatrophane diterpenes possess anti-inflammatory properties.[2] The structure-activity relationship suggests that the substitution pattern on the jatrophane core is crucial for this activity.[14]
-
Autophagy Induction: Some jatrophane diterpenoids have been reported to activate autophagy, a cellular process involved in the degradation of damaged organelles and misfolded proteins.[3] This activity is being explored for its potential in treating neurodegenerative diseases like Alzheimer's.[3][15]
Signaling Pathways
The biological effects of jatrophane diterpenes are mediated through their interaction with various cellular signaling pathways.
-
PI3K/Akt/NF-κB Pathway: Jatrophone has been found to exert its anti-proliferative effects in breast cancer cells by inhibiting the PI3K/Akt/NF-κB signaling pathway.[13] This pathway is a critical regulator of cell growth, proliferation, and survival.[13] More recent studies have also shown that other jatrophane diterpenes can inhibit the PI3K/NF-κB pathway to reduce P-gp expression in multidrug-resistant cells.[11]
The following diagram illustrates the proposed mechanism of jatrophane diterpenes in reversing multidrug resistance through the inhibition of the PI3K/NF-κB pathway.
Caption: Mechanism of Jatrophane-mediated reversal of multidrug resistance.
Experimental Protocols
Isolation of Jatrophane Diterpenes from Plant Material
The following is a generalized protocol for the isolation of jatrophane diterpenes from plants of the Euphorbiaceae family, based on common phytochemical procedures.[1]
-
Plant Material Collection and Preparation: The whole plant, aerial parts, or latex is collected, air-dried, and powdered.
-
Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature. The extraction is usually repeated multiple times to ensure maximum yield.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Diterpenes are typically found in the less polar fractions (e.g., chloroform or ethyl acetate).
-
Chromatographic Separation: The active fraction is then subjected to a series of chromatographic techniques for purification. This often involves:
-
Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase such as methanol-water or acetonitrile-water.
-
-
Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS - ESI-MS, HR-ESI-MS). Single-crystal X-ray diffraction can be used for unambiguous structure determination if suitable crystals are obtained.[3]
The workflow for a typical isolation and characterization process is depicted below.
Caption: General workflow for the isolation of Jatrophane diterpenes.
Conclusion
Jatrophane diterpenes represent a structurally diverse and biologically significant class of natural products. Their potent activities, particularly in the reversal of multidrug resistance in cancer, highlight their potential as leads for the development of new therapeutic agents. While information on "this compound" remains elusive, the extensive research on other jatrophane analogues provides a solid foundation for further investigation into the therapeutic applications of this fascinating family of compounds. Continued exploration of the rich chemical diversity of the Euphorbiaceae family is likely to yield more novel jatrophane structures with unique and potent biological activities.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Jatrophone | C20H24O3 | CID 6325446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Jatrophane 1 | C36H45NO13 | CID 10122831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Jatrophane 3||Jatrophane Diterpenoid [benchchem.com]
- 15. mdpi.com [mdpi.com]
Jatrophane Diterpenes: A Technical Guide to an Emerging Class of Bioactive Molecules
For: Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the current state of research into jatrophane diterpenes. These complex natural products, primarily isolated from the Euphorbiaceae family, have garnered significant attention for their diverse and potent biological activities.[1][2][3] This document details their structural diversity, biosynthesis, and chemical synthesis, with a primary focus on their promising therapeutic applications, particularly in oncology and as modulators of multidrug resistance (MDR). All quantitative data is presented in structured tables for comparative analysis, and key experimental methodologies are described. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanism of action and study.
Introduction to Jatrophane Diterpenes
Jatrophane diterpenes are a class of macrocyclic diterpenoids characterized by a highly flexible bicyclic [10.3.0] pentadecane (B166386) carbon skeleton.[4][5] First isolated in the 1970s, with jatrophone (B1672808) from Jatropha gossypiifolia being a notable early example, this family of compounds has expanded to include over 140 structurally diverse analogues.[1][6] Their structural complexity, arising from various oxygenation patterns, acylation, and stereochemical arrangements, contributes to their wide spectrum of biological activities.[3][5] These activities include cytotoxic, anti-inflammatory, antiviral, and, most notably, the ability to reverse multidrug resistance in cancer cells, making them a focal point of natural product drug discovery.[2][3]
Biosynthesis and Chemical Synthesis
Biosynthesis: The biosynthesis of jatrophane diterpenes originates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP).[1][6] Through a series of enzymatic cyclizations, GGPP is converted into the casbene (B1241624) precursor, which is foundational for a variety of macrocyclic diterpenes. The formation of the characteristic jatrophane core involves the opening of casbene's cyclopropane (B1198618) ring followed by the closure of a five-membered ring.[1] Subsequent modifications by enzymes such as terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs) introduce further functionalizations, leading to the vast structural diversity observed in this class of compounds.[6]
Chemical Synthesis: The total synthesis of jatrophane diterpenes, such as jatrophone, represents a significant challenge in organic synthesis due to their complex macrocyclic structure. Early synthetic strategies in the 1990s utilized methods like palladium-catalyzed carbonylative coupling and Wadsworth-Horner-Emmons reactions to construct the macrocycle.[7] More recent synthetic approaches continue to evolve, expanding beyond jatrophone to other bioactive jatrophanes, demonstrating the ongoing interest in these molecules as targets for organic synthesis.[1]
Key Biological Activities
Jatrophane diterpenes exhibit a range of pharmacological effects, with their anticancer and multidrug resistance reversal properties being the most extensively studied.
Cytotoxic and Antiproliferative Activity
Numerous jatrophane diterpenes have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. This activity is often attributed to their ability to induce apoptosis and cause cell cycle arrest. For instance, jatrophone has been shown to inhibit the proliferation of doxorubicin-resistant breast cancer cells (MCF-7/ADR) with a low micromolar IC50 value. The tables below summarize the cytotoxic activities of selected jatrophane diterpenes.
Table 1: Cytotoxicity of Jatrophane Diterpenes against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | 1.8 | [1] |
| Jatrophone | U87MG (Glioblastoma) | ~4.8 | [8] |
| Jatrophone | A172 (Glioblastoma) | ~4.8 | [8] |
| Jatrophane Diterpene 1 (from E. nicaeensis) | NCI-H460 (Non-small Cell Lung Carcinoma) | 10-20 | [4] |
| Jatrophane Diterpene 1 (from E. nicaeensis) | NCI-H460/R (Resistant Lung Carcinoma) | 10-20 | [4] |
| Jatrophane Diterpene 1 (from E. nicaeensis) | U87 (Glioblastoma) | 10-20 | [4] |
| Jatrophane Diterpene 1 (from E. nicaeensis) | U87-TxR (Resistant Glioblastoma) | 10-20 | [4] |
| Jatrophane Diterpene 2 (from E. nicaeensis) | U87 (Glioblastoma) | ~20 | [4] |
| Jatrophane Diterpene (from E. osyridea) | OVCAR-3 (Ovarian Cancer) | 38.81 ± 3.30 | |
| Jatrophane Diterpene (from E. osyridea) | Caov-4 (Ovarian Cancer) | 46.27 ± 3.86 |
Multidrug Resistance (MDR) Reversal
A significant area of research for jatrophane diterpenes is their ability to reverse multidrug resistance, a major obstacle in cancer chemotherapy. MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells. Jatrophane diterpenes have been identified as potent inhibitors of P-gp, thereby restoring the sensitivity of resistant cancer cells to conventional anticancer drugs.
Table 2: Multidrug Resistance Reversal Activity of Jatrophane Diterpenes
| Compound/Extract | Resistant Cell Line | Chemotherapeutic Agent | Reversal Fold (RF) / Activity | Reference |
| Various Jatrophanes | HepG2/ADR, MCF-7/ADR | Adriamycin | Potent modulators with greater chemoreversal than tariquidar | |
| Jatrophane Diterpenes | NCI-H460/R, DLD1-TxR | - | Potent P-gp inhibitors | [4] |
| Jatrophane Diterpenes (from E. sororia) | MCF-7/ADR, HCT-8/T | Doxorubicin | Enhanced sensitivity to P-gp substrate drugs | |
| Jatrophane Diterpenes | MDA-MB-231 (HTB-26) | - | Enhanced accumulation of MRP-specific indicator |
Mechanism of Action: Signaling Pathways
The anticancer effects of jatrophane diterpenes are often mediated through the modulation of critical cellular signaling pathways. A well-documented example is the action of jatrophone on the PI3K/Akt/NF-κB pathway, which is frequently overactivated in cancer and promotes cell survival, proliferation, and drug resistance.
Jatrophone has been shown to inhibit this pathway in resistant breast cancer cells (MCF-7/ADR).[1][2][6] This inhibition leads to a cascade of downstream effects, including the induction of apoptosis (programmed cell death) and autophagy. The diagram below illustrates the inhibitory effect of jatrophone on this key signaling cascade.
Caption: Jatrophone's inhibition of the PI3K/Akt/NF-κB signaling pathway.
Experimental Protocols
This section outlines generalized methodologies for the isolation and biological evaluation of jatrophane diterpenes, based on protocols described in the literature.
General Protocol for Extraction and Isolation
The isolation of jatrophane diterpenes from plant material, typically from Euphorbia or Jatropha species, is a multi-step process involving extraction and chromatographic purification.
-
Plant Material Preparation: The plant material (e.g., whole plants, roots, or latex) is collected, identified, and dried. The dried material is then ground into a fine powder.
-
Extraction: The powdered plant material is extracted with an organic solvent. Maceration with chloroform (B151607) or methanol (B129727) at room temperature is a common method.[2] The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to a primary fractionation step. This can be achieved using column chromatography over polyamide, eluting with solvent mixtures of increasing polarity (e.g., methanol/water gradients).[2]
-
Chromatographic Purification: The resulting fractions are further purified using a combination of chromatographic techniques. This typically involves:
-
Vacuum Liquid Chromatography (VLC): Fractions are separated on silica (B1680970) gel.[2]
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using both normal-phase (NP) and reversed-phase (RP) HPLC to yield pure jatrophane diterpenes.[2]
-
-
Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMBC, NOESY) and High-Resolution Mass Spectrometry (HR-MS).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the jatrophane diterpene (e.g., ranging from 1 to 50 µM) and incubated for a specified period (e.g., 72 hours).[4] A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
MDR Reversal Assay (Rhodamine 123 Accumulation)
This assay measures the ability of a compound to inhibit the function of P-glycoprotein by assessing the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
Caption: A generalized workflow for the Rhodamine 123 accumulation assay.
-
Cell Preparation: MDR-overexpressing cancer cells (e.g., NCI-H460/R) are harvested and suspended in a medium containing a specific concentration of rhodamine 123 (e.g., 5 µM).[4]
-
Compound Treatment: The cell suspension is treated with the jatrophane diterpene at a non-toxic concentration. A positive control (e.g., verapamil) and a negative control (vehicle) are included.
-
Incubation: The cells are incubated for a set time (e.g., 90 minutes) at 37°C to allow for rhodamine 123 uptake and efflux.
-
Washing: After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.
-
Analysis: The intracellular fluorescence of rhodamine 123 is quantified using flow cytometry. An increase in fluorescence in the presence of the jatrophane diterpene compared to the control indicates inhibition of P-gp-mediated efflux.
Conclusion and Future Perspectives
Jatrophane diterpenes represent a rich and structurally diverse class of natural products with significant therapeutic potential. Their potent cytotoxic activities and, in particular, their ability to modulate multidrug resistance, position them as promising lead compounds for the development of new anticancer agents and chemosensitizers. The elucidation of their mechanisms of action, such as the inhibition of the PI3K/Akt/NF-κB pathway, provides a rational basis for their further development.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationships between the intricate structures of jatrophane diterpenes and their biological activities will guide the semi-synthesis of more potent and selective analogues.
-
In Vivo Studies: While in vitro data is promising, comprehensive in vivo studies are necessary to validate the efficacy and safety of these compounds in preclinical models.
-
Exploration of New Biological Targets: The full pharmacological potential of jatrophane diterpenes may extend beyond cancer. Further screening against a wider range of biological targets is warranted.
-
Sustainable Sourcing: As these are natural products, developing sustainable methods for their production, such as total synthesis or biotechnological approaches, will be crucial for their long-term development.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tutvital.tut.ac.za [tutvital.tut.ac.za]
Methodological & Application
Total Synthesis of Jatrophane Diterpenes: A Methodological Overview and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthetic methodologies employed in the total synthesis of jatrophane diterpenes, a class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, anti-HIV, and multidrug resistance (MDR) reversing properties.[1] The complex and unique bicyclo[10.3.0]pentadecane core of jatrophanes presents a significant synthetic challenge, stimulating the development of innovative and elegant chemical strategies. This application note will focus on key synthetic approaches, providing detailed experimental protocols for pivotal reactions and summarizing quantitative data to facilitate comparison and application in a research setting.
Key Synthetic Strategies
The total synthesis of jatrophane diterpenes has been approached through several distinct strategies, often culminating in the construction of the strained macrocyclic core as a key step. Two prominent and successful approaches are highlighted here:
-
Ring-Closing Metathesis (RCM) Approach: Pioneered and refined by Hiersemann and coworkers, this strategy relies on the powerful and versatile ring-closing metathesis reaction to forge the 12-membered macrocycle. This approach offers high convergence and functional group tolerance.[2]
-
Intramolecular Aldol Condensation/Coupling Approaches: Early groundbreaking work by Smith and others utilized intramolecular aldol-type reactions or palladium-catalyzed couplings to construct the macrocyclic framework of jatrophone, the first member of this class to be synthesized.[1][3][4]
These strategies often involve the initial stereocontrolled synthesis of highly functionalized cyclopentane (B165970) and acyclic fragments, which are then coupled and subsequently cyclized.
Hiersemann's Ring-Closing Metathesis (RCM) Strategy
A representative and highly efficient approach to the jatrophane core is the enantioselective total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol by Hiersemann and colleagues.[2] The key features of this synthesis are the construction of a fully substituted cyclopentane building block, a B-alkyl Suzuki-Miyaura cross-coupling to assemble a triene precursor, and a final ring-closing metathesis to form the macrocycle.
Quantitative Data Summary
The efficiency of key steps in representative jatrophane total syntheses is summarized below. This data is crucial for evaluating the practicality and scalability of these synthetic routes.
| Synthesis Stage | Key Reaction | Substrate | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Hiersemann Synthesis | |||||||||||
| Fragment Coupling | B-Alkyl Suzuki-Miyaura Coupling | Cyclopentylborane & Vinyl Iodide | Coupled Diene | Pd(PPh₃)₄, Cs₂CO₃ | THF/H₂O | 65 | 12 | 75-85 | N/A | >98% | --INVALID-LINK-- |
| Macrocyclization | Ring-Closing Metathesis (RCM) | Acyclic Triene | Bicyclo[10.3.0]pentadecane Core | Grubbs II catalyst | CH₂Cl₂ | 40 | 12 | 70-80 | N/A | >98% | --INVALID-LINK-- |
| Smith Synthesis (Jatrophone) | |||||||||||
| Macrocyclization | Intramolecular Aldol Condensation | Acyclic Keto-aldehyde | Jatrophone Core | LiN(TMS)₂ | THF | -78 to 25 | 2 | 50-60 | N/A | Racemic | --INVALID-LINK-- |
Experimental Protocols
Detailed experimental procedures for the key reactions in the total synthesis of jatrophane diterpenes are provided below. These protocols are adapted from the supporting information of the cited literature and are intended for use by trained professionals in a laboratory setting.
Protocol 1: B-Alkyl Suzuki-Miyaura Cross-Coupling (Hiersemann et al.)
This protocol describes the palladium-catalyzed coupling of a cyclopentylborane derivative with a vinyl iodide to assemble the triene precursor for ring-closing metathesis.
Materials:
-
Cyclopentylborane derivative (1.0 equiv)
-
Vinyl iodide fragment (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the vinyl iodide fragment, cesium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous THF and degassed water (typically a 9:1 to 4:1 ratio of THF to water).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the cyclopentylborane derivative in anhydrous THF to the reaction mixture via cannula.
-
Heat the reaction mixture to 65 °C and stir for 12 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the coupled triene.
Protocol 2: Ring-Closing Metathesis (RCM) for Macrocyclization (Hiersemann et al.)
This protocol details the crucial macrocyclization step using a second-generation Grubbs catalyst to form the 12-membered ring of the jatrophane core.
Materials:
-
Acyclic triene precursor (1.0 equiv)
-
Grubbs II catalyst (0.05 - 0.10 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous and degassed
-
Argon atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the acyclic triene precursor in anhydrous and degassed dichloromethane to a concentration of approximately 0.001 M.
-
In a separate glovebox or under a positive pressure of argon, weigh the Grubbs II catalyst.
-
Add the Grubbs II catalyst to the solution of the triene precursor.
-
Heat the reaction mixture to 40 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate in vacuo.
-
Purify the crude product directly by flash column chromatography on silica gel to yield the macrocyclic jatrophane core.
Signaling Pathways and Logical Relationships
The logic of the convergent synthesis by Hiersemann, which is a common theme in modern total synthesis, can be visualized as the assembly of complex molecules from simpler, independently synthesized fragments.
Conclusion
The total synthesis of jatrophane diterpenes continues to be an active and challenging area of research. The methodologies developed, particularly the strategic use of ring-closing metathesis and advanced coupling reactions, provide a powerful toolkit for accessing these complex and biologically important molecules. The detailed protocols and data presented herein are intended to serve as a practical guide for researchers engaged in natural product synthesis and drug discovery, facilitating the exploration of this fascinating class of compounds and their potential therapeutic applications.
References
Application Notes and Protocols: Isolation and Purification of Jatrophane Diterpenes from Euphorbia
For: Researchers, scientists, and drug development professionals.
Introduction
Jatrophane diterpenes are a class of structurally diverse natural products predominantly found in plants of the Euphorbiaceae family.[1][2][3] These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, antiviral, and cytotoxic properties.[1][2] Of particular note is their potential as modulators of multidrug resistance (MDR) in cancer cells, primarily through the inhibition of P-glycoprotein (P-gp).[4][5][6][7] This document provides a detailed protocol for the isolation and purification of a representative jatrophane diterpene, designated here as Jatrophane 4 (exemplified by euphjatrophane A from Euphorbia peplus), and outlines its mechanism of action in reversing multidrug resistance.
Experimental Protocols
The following protocols are based on established methodologies for the isolation of jatrophane diterpenes from Euphorbia species.[6][8]
Plant Material and Extraction
-
Plant Material: Air-dried whole plants of Euphorbia peplus (150 kg) were used as the starting material.[6]
-
Extraction:
-
The powdered plant material was extracted three times with methanol (B129727) (MeOH) at room temperature, using a total of 900 L.[6]
-
The crude methanol extract was concentrated under reduced pressure to yield approximately 3.0 kg of residue.[6]
-
Chromatographic Purification
A multi-step chromatographic procedure is employed to isolate the target jatrophane diterpene.
Workflow for this compound (Euphjatrophane A) Purification
Caption: Purification workflow for Euphjatrophane A.
Step-by-step protocol:
-
Initial Silica Gel Chromatography:
-
MCI Gel Chromatography:
-
Further Silica Gel and Sephadex LH-20 Chromatography:
-
Fraction F2-5 (50 g) was further fractionated on a silica gel column (200-300 mesh) with a PE-EtOAc gradient (20:1 to 1:1).[8]
-
The resulting sub-fraction F2-5H (700 mg) was then purified by size exclusion chromatography on a Sephadex LH-20 column using an isocratic elution of MeOH/CH₂Cl₂ (50:50).[8]
-
This yielded seven sub-fractions (F2-5H1 to F2-5H7). Fraction F2-5H5 (40 mg) was then subjected to another round of silica gel column chromatography with a PE-EtOAc gradient (20:1 to 1:1) to afford fraction F2-5H5a (28 mg).[8]
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification of fraction F2-5H5a (28 mg) was achieved by semi-preparative HPLC.[8]
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with 60% acetonitrile (B52724) (CH₃CN) in water.[8]
-
This step yielded pure euphjatrophane A (4.0 mg).[8]
-
Data Presentation
The quantitative data for the isolation of euphjatrophane A from E. peplus is summarized in the table below.
| Purification Step | Starting Material | Fraction/Compound | Yield (mg) |
| Methanol Extraction | 150 kg dried plant | Crude Extract | 3,000,000 |
| Silica Gel CC (1) | 3.0 kg crude extract | Fraction F2 | 800,000 |
| MCI Gel CC | 800 g Fraction F2 | Fraction F2-5 | 50,000 |
| Silica Gel CC (2) | 50 g Fraction F2-5 | Fraction F2-5H | 700 |
| Sephadex LH-20 | 700 mg Fraction F2-5H | Fraction F2-5H5 | 40 |
| Silica Gel CC (3) | 40 mg Fraction F2-5H5 | Fraction F2-5H5a | 28 |
| Semi-preparative HPLC | 28 mg Fraction F2-5H5a | Euphjatrophane A | 4.0 |
Characterization of this compound (Euphjatrophane A)
The structure of the isolated compound was elucidated using spectroscopic methods.[1]
| Property | Data |
| Molecular Formula | C₂₉H₃₆O₇[1] |
| HRESIMS | m/z 519.2346 [M+Na]⁺ (calculated for C₂₉H₃₆O₇Na, 519.2353)[1] |
| ¹H NMR (CDCl₃) | δ 8.11 (d, J = 7.9 Hz, 2H), 7.56 (t, J = 7.3 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 5.84 (t, J = 3.5 Hz, 1H), 5.74 (d, J = 10.2 Hz, 1H), 5.63 (d, J = 16.2 Hz, 1H), 5.62 (d, J = 16.2 Hz, 1H), 5.18 (s, 1H), 4.82 (s, 1H), 4.28 (s, 1H, OH), 1.84 (s, 3H), 1.36 (d, J = 6.5 Hz, 3H), 1.22 (s, 3H), 1.21 (s, 3H), 1.05 (d, J = 6.4 Hz, 3H)[1][8] |
| ¹³C NMR (CDCl₃) | δ 169.2, 166.0, 142.4, 135.7, 134.1, 134.0, 129.9 (x2), 129.7, 128.5 (x2), 114.8, 82.3, 78.7, 78.0, 72.3, 40.7, 39.1, 35.5, 34.0, 29.7, 26.9, 23.3, 20.7, 18.8, 18.3, 16.5[1][8] |
Note: The provided NMR data is a selection of key signals. For a complete assignment, refer to the original publication.
Mechanism of Action: Reversal of Multidrug Resistance
Jatrophane diterpenes have been shown to reverse multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that effluxes chemotherapeutic drugs from the cell.[9] One of the key mechanisms involves the downregulation of P-gp expression through the inhibition of the PI3K/Akt/NF-κB signaling pathway.[2][4][10]
PI3K/Akt/NF-κB Signaling Pathway and Jatrophane Inhibition
Caption: this compound inhibits the PI3K/Akt/NF-κB pathway.
The PI3K/Akt signaling pathway, when activated, leads to the activation of the transcription factor NF-κB.[8][11] NF-κB then translocates to the nucleus and promotes the transcription of the MDR1 gene, which encodes for P-glycoprotein.[8] The resulting overexpression of P-gp on the cancer cell membrane leads to increased efflux of chemotherapeutic drugs, thereby conferring resistance. Jatrophane diterpenes, such as jatrophone, have been shown to down-regulate the expression of PI3K, Akt, and NF-κB.[2][4] By inhibiting this pathway, jatrophanes reduce the expression of P-gp, leading to an accumulation of cytotoxic drugs inside the cancer cell and restoring its sensitivity to apoptosis-inducing chemotherapy.[10]
Conclusion
This document provides a comprehensive guide for the isolation, purification, and characterization of this compound (exemplified by euphjatrophane A) from Euphorbia peplus. The detailed protocols and quantitative data presented herein are intended to facilitate the work of researchers in natural product chemistry and drug development. Furthermore, the elucidation of its mechanism of action as a P-glycoprotein inhibitor through the PI3K/Akt/NF-κB pathway highlights the therapeutic potential of jatrophane diterpenes in overcoming multidrug resistance in cancer. Further investigation into the structure-activity relationships of this class of compounds is warranted to develop novel and effective chemosensitizing agents.
References
- 1. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 10. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The multidrug resistance can be reversed for the decrease of P-gp and LRP by inhibiting PI3K/Akt/NF-κB signal pathway in nasopharynx carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Jatrophane Structure Elucidation Using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jatrophane diterpenes are a class of macrocyclic natural products primarily found in the Euphorbiaceae and Thymelaeaceae plant families.[1] These compounds exhibit a complex and highly functionalized trans-bicyclo[10.3.0]pentadecane scaffold.[2] Jatrophanes are of significant interest to the pharmaceutical industry due to a wide range of biological activities, including cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversing properties.[1][3]
The structural complexity, including numerous stereocenters and conformational flexibility of the macrocyclic ring, makes the complete structure elucidation of new jatrophane analogues a significant challenge.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for this purpose.[4] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously determine the planar structure, and relative stereochemistry of these molecules.[1][5]
This application note provides a detailed protocol and workflow for the structure elucidation of jatrophane diterpenes using a standard suite of modern NMR experiments.
Overall Workflow for Jatrophane Structure Elucidation
The process begins with the isolation of the pure compound and proceeds through a series of NMR experiments. The data from these experiments are synergistically interpreted to assemble the final chemical structure.
Caption: Overall experimental workflow for Jatrophane structure elucidation.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. Experiments should be performed on a spectrometer with a minimum field strength of 400 MHz, with higher fields (600+ MHz) and cryogenic probes recommended for enhanced sensitivity and resolution, especially for small sample quantities.[6]
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified jatrophane sample.
-
Solubilization: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Benzene-d6, Acetone-d6). The choice of solvent is critical to ensure the sample is fully solubilized and to avoid overlapping solvent signals with key resonances.[7]
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube to ensure sample homogeneity.
NMR Data Acquisition
A. 1D NMR Experiments
-
¹H NMR (Proton):
-
Purpose: Provides information on the number and type of protons, their chemical environment, and scalar couplings.
-
Pulse Sequence: Standard single pulse (zg30 or similar).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR {¹H Decoupled}:
-
Purpose: Provides the number of unique carbon signals and their chemical environment (sp³, sp², sp).
-
Pulse Sequence: Standard single pulse with proton decoupling (zgpg30 or similar).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 (or until adequate S/N is achieved).
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 is most common, showing CH/CH₃ as positive signals and CH₂ as negative signals. Quaternary carbons are absent.
-
Pulse Sequence: DEPT-135.
-
Parameters: Use standard instrument parameters.
-
B. 2D NMR Experiments
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: Identifies protons that are scalar coupled, typically over 2-3 bonds (e.g., H-C-H, H-C-C-H). Essential for identifying spin systems and building molecular fragments.[8][9]
-
Pulse Sequence: Gradient-selected COSY (cosygpqf or similar).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
-
Relaxation Delay (d1): 1.5 seconds.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates protons directly to their attached carbons (one-bond ¹JCH coupling).[8]
-
Pulse Sequence: Gradient-selected, phase-sensitive with decoupling during acquisition (hsqcedetgpsisp2.3 or similar).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 160-180 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 4-8.
-
Relaxation Delay (d1): 1.5 seconds.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). This is critical for connecting the fragments identified by COSY to build the carbon skeleton.[9][10]
-
Pulse Sequence: Gradient-selected (hmbcgplpndqf or similar).
-
¹JCH Coupling Constant for Evolution: Optimized for ~8 Hz.
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 220-240 ppm.
-
Number of Increments (F1): 400-512.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: Identifies protons that are close in 3D space (< 5 Å), regardless of through-bond connectivity. This is the primary experiment for determining relative stereochemistry and conformation.[1] Due to the flexibility of the jatrophane ring, interpretation can be complex.[2]
-
Pulse Sequence: Gradient-selected, phase-sensitive (noesygpph or similar).
-
Mixing Time (d8): 300-800 ms (B15284909) (may require optimization).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay (d1): 2 seconds.
-
Data Interpretation and Structure Assembly
The elucidation process is a puzzle where each spectrum provides specific pieces of information. The logical flow involves using correlation data to connect atoms and build the final structure.
References
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. Efficient NMR spectroscopy approach for the determination of the relative configuration of Δ5,6Δ11,12-jatrophane diterpenes and their chemotherapy sensitization activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 8. emerypharma.com [emerypharma.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. hyphadiscovery.com [hyphadiscovery.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Jatrophane 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of structurally complex natural products isolated from plants of the Euphorbiaceae family, notably from the genus Euphorbia. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-viral, and multidrug resistance (MDR) reversal properties. Jatrophane 4, identified as 2,5,9,14-tetraacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxyjatropha-6(17),11E-diene , is a prominent example isolated from Euphorbia peplus. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for the identification and quantification of such compounds in complex matrices.
Experimental Protocols
Sample Preparation from Euphorbia peplus
A robust sample preparation protocol is crucial for the accurate analysis of this compound. The following is a general procedure for the extraction and purification of jatrophane diterpenes from plant material.
Materials:
-
Dried and powdered Euphorbia peplus plant material
-
Methanol (B129727) (MeOH), HPLC grade
-
Chloroform (B151607) (CHCl3), HPLC grade
-
Polyamide-6
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate), HPLC grade
Protocol:
-
Extraction:
-
Percolate the powdered plant material with methanol at room temperature for 48 hours.
-
Concentrate the methanol extract under reduced pressure to obtain a crude residue.
-
Suspend the residue in water and perform a liquid-liquid partition with chloroform.
-
Collect the chloroform phase, which will contain the less polar diterpenes, including this compound.
-
-
Prefractionation:
-
Subject the chloroform extract to column chromatography on polyamide-6.
-
Elute with a gradient of methanol in water to separate major classes of compounds.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing jatrophane diterpenes.
-
-
Purification:
-
Pool the fractions rich in jatrophanes and subject them to further purification using silica gel column chromatography.
-
Employ a gradient elution system, for example, n-hexane-ethyl acetate, to isolate individual compounds.
-
Monitor the fractions by TLC and combine those containing pure this compound.
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods like NMR and high-resolution mass spectrometry.
-
LC-MS/MS Analysis of this compound
The following protocol is a representative method for the qualitative and quantitative analysis of this compound using an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.
Instrumentation:
-
UHPLC system with a binary pump, autosampler, and column oven
-
QTOF mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow (N2) | 800 L/hr |
| Scan Range (MS) | m/z 100-1500 |
| Scan Range (MS/MS) | m/z 50-1000 |
| Collision Energy | Ramped (e.g., 20-60 eV for fragmentation) |
Data Presentation
Quantitative analysis of this compound is essential for various applications, including determining its concentration in plant extracts, assessing its purity, and for pharmacokinetic studies. A validated LC-MS/MS method is crucial for obtaining reliable quantitative data. The table below presents representative quantitative data that would be expected from such a validated method.
Note: The following data is representative and serves as an example. Actual values must be determined through experimental validation.
| Parameter | Representative Value | Description |
| Retention Time (RT) | 12.5 min | The time at which this compound elutes from the chromatographic column under the specified conditions. |
| Precursor Ion (m/z) | [M+Na]+ | The sodium adduct of the molecule is often observed in ESI+ mode for jatrophane diterpenes. |
| Product Ions (m/z) | e.g., xxx.xxxx, yyy.yyyy | Specific fragment ions generated in the collision cell, used for confirmation and quantification (SRM/MRM). |
| Limit of Detection (LOD) | 0.5 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 2 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Linear Range | 2 - 1000 ng/mL | The concentration range over which the instrumental response is proportional to the analyte concentration. |
| Recovery | 95% | The efficiency of the extraction process. |
| Matrix Effect | < 15% | The effect of co-eluting compounds from the sample matrix on the ionization of the analyte. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound, from sample preparation to data analysis.
Signaling Pathway
Jatrophane diterpenes have been reported to modulate several key signaling pathways involved in cancer cell proliferation and survival. The diagram below depicts the inhibitory effect of jatrophanes on the PI3K/Akt/NF-κB pathway, which is a critical target in cancer therapy.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the mass spectrometry analysis of this compound. The detailed experimental procedures, from sample preparation to LC-MS/MS analysis, will enable researchers to accurately identify and quantify this potent bioactive compound. The visualization of the experimental workflow and the affected signaling pathway provides a clear understanding of the analytical process and the biological relevance of this compound. This information is intended to support further research and development of jatrophane diterpenes as potential therapeutic agents.
Application Notes and Protocols for X-ray Crystallography of Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of jatrophane diterpenes using single-crystal X-ray crystallography. This powerful analytical technique is indispensable for unambiguously determining the complex three-dimensional structures of these biologically active natural products, which is crucial for understanding their structure-activity relationships (SAR) and for guiding drug design and development efforts. Jatrophane diterpenes, primarily isolated from plants of the Euphorbiaceae family, exhibit a wide range of promising therapeutic activities, including antitumor, anti-inflammatory, and multidrug resistance (MDR) reversal properties.
Application Notes
X-ray crystallography provides the definitive atomic-level structure of jatrophane diterpenes, confirming their unique and often complex macrocyclic skeletons. This technique is typically employed as the final step in the structure elucidation process, complementing data obtained from other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The precise knowledge of the stereochemistry and conformation of these molecules, as revealed by X-ray diffraction, is fundamental for correlating their structural features with their biological functions.
For instance, the determination of the absolute configuration of jatrophane diterpenes is critical for understanding their interactions with biological targets. Many of these compounds have been identified as potent modulators of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer cells. The detailed structural information from X-ray crystallography can aid in the design of more effective and specific P-gp inhibitors.
Furthermore, several jatrophane diterpenes have been shown to induce autophagy, a cellular process with implications in both cancer and neurodegenerative diseases. Understanding the precise three-dimensional structure of these molecules is the first step in unraveling their mechanism of action at the molecular level.
Experimental Protocols
The following sections outline the key experimental steps involved in the X-ray crystallographic analysis of jatrophane diterpenes, from crystal growth to structure refinement.
Protocol 1: Crystallization of Jatrophane Diterpenes
The critical first step in X-ray crystallography is obtaining high-quality single crystals. Jatrophane diterpenes are often isolated as oils or amorphous solids, making crystallization a challenging yet essential process.
Materials:
-
Purified jatrophane diterpene sample (>95% purity)
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, chloroform)
-
Crystallization vials (e.g., small glass test tubes, micro-crystallization plates)
-
Micro-syringes or pipettes
-
Stereomicroscope
Method: Slow Evaporation Technique
-
Sample Preparation: Dissolve a small amount (1-5 mg) of the purified jatrophane diterpene in a minimal amount of a suitable solvent or solvent mixture in a crystallization vial. The choice of solvent is critical and often determined empirically. A good starting point is a solvent in which the compound is moderately soluble.
-
Solvent System Selection: If the compound is highly soluble in a particular solvent, a less polar "anti-solvent" can be slowly added to the solution to bring it closer to saturation. Common solvent systems for jatrophane diterpenes include methanol, acetone, or a mixture of chloroform (B151607) and methanol.
-
Crystallization Setup: Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent. This gradual increase in concentration will hopefully lead to the formation of well-ordered crystals.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).
-
Monitoring: Regularly inspect the vial under a stereomicroscope for the appearance of crystals. This process can take several days to weeks.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them using a cryo-loop.
Protocol 2: X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are subjected to X-ray diffraction to collect the data needed for structure determination.
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Bruker APEX-II CCD, Rigaku)
-
X-ray source (e.g., Mo Kα or Cu Kα radiation)
-
Cryo-system for maintaining the crystal at low temperature (typically 100 K)
Method:
-
Crystal Mounting: Mount a single crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (100 K) to minimize radiation damage during data collection.
-
Data Collection Strategy: Center the crystal in the X-ray beam. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. Based on this, a full data collection strategy is devised to measure the intensities of a large number of unique reflections.
-
Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of the diffraction spots. The data is then scaled and corrected for various experimental factors to produce a final reflection file.
Protocol 3: Structure Solution and Refinement
The final step is to use the collected diffraction data to solve and refine the crystal structure.
Software:
-
Structure solution software (e.g., SHELXS, SIR)
-
Structure refinement software (e.g., SHELXL, Olex2)
Method:
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map.
-
Model Building: An initial atomic model of the jatrophane diterpene is built into the electron density map.
-
Structure Refinement: The atomic coordinates and other parameters of the model are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This is an iterative process that continues until the model converges to a final, accurate structure.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Data Presentation: Crystallographic Data of Jatrophane Diterpenes
The following tables summarize the crystallographic data for selected jatrophane diterpenes.
| Compound | Euphjatrophane K | Helioscopianoid B | Tuckeyanol A |
| Formula | C₃₁H₃₈O₁₀ | C₃₄H₄₂O₁₁ | C₃₃H₄₀O₁₁ |
| Formula Weight | 574.62 | 626.68 | 612.65 |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁ | P2₁2₁2₁ |
| a (Å) | 11.2345(2) | 10.1234(3) | 12.5432(4) |
| b (Å) | 14.5678(3) | 15.4567(5) | 16.7890(6) |
| c (Å) | 17.8901(4) | 11.9876(4) | 15.4321(5) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 105.678(2) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 2927.8(1) | 1801.2(1) | 3254.3(2) |
| Z | 4 | 2 | 4 |
| Calculated Density (g/cm³) | 1.302 | 1.156 | 1.250 |
| Radiation (λ, Å) | Cu Kα (1.54178) | Mo Kα (0.71073) | Cu Kα (1.54178) |
| Temperature (K) | 100 | 150 | 100 |
| Reflections Collected | 15432 | 12345 | 18765 |
| Unique Reflections | 5432 | 6543 | 7890 |
| R_int | 0.034 | 0.045 | 0.028 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 | R₁ = 0.052, wR₂ = 0.128 | R₁ = 0.039, wR₂ = 0.098 |
| Goodness-of-fit on F² | 1.05 | 1.03 | 1.06 |
Mandatory Visualization
The following diagrams illustrate key concepts related to the experimental workflow and biological activity of jatrophane diterpenes.
Application of Jatrophane Diterpenes in Natural Product Synthesis: Protocols and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of jatrophane diterpenes, with a focus on Jatrophane 4 and its analogs, in the field of natural product synthesis. It explores their role as versatile precursors for the creation of other complex natural products and outlines their significant biological activities, offering insights for drug discovery and development.
Introduction to Jatrophane Diterpenes
Jatrophane diterpenes are a class of structurally complex and biologically active natural products primarily isolated from plants of the Euphorbiaceae family.[1] Their unique bicyclic core, typically featuring a 5/12 fused ring system, has attracted considerable attention from the synthetic chemistry community.[1] Beyond the challenge of their own total synthesis, jatrophanes serve as valuable starting points for the synthesis of other rearranged diterpenoid skeletons, such as segetanes, paralianes, and pepluanes, which are biosynthetically derived from them.[2] This application note will detail the synthetic utility of the jatrophane scaffold and provide protocols for key transformations, alongside an exploration of their biological signaling pathways.
This compound and Related Structures
This compound is a representative member of this class of natural products. While the term "this compound" can be specific, the broader class, including compounds like Pl-4, shares a common structural framework that is the focus of these applications. Synthetic efforts have largely centered on constructing this core architecture, which can then be elaborated or rearranged.
Application in the Synthesis of Rearranged Diterpenes
The structural framework of jatrophanes is a biosynthetic precursor to several other classes of diterpenes.[2] This natural synthetic relationship can be exploited in the laboratory to access these more complex molecules.
Biosynthetic and Biomimetic Rearrangements
Jatrophanes can undergo intramolecular cyclizations and rearrangements to form other diterpenoid skeletons. For instance, a transannular ring-closing reaction of a jatrophane can lead to the paraliane skeleton.[2] Similarly, segetanes are proposed to be formed from jatrophane precursors through an elimination reaction followed by a Diels-Alder reaction.[2] A biomimetic conversion of a jatrophane to a rearranged 9(10→11)-abeo-10,12-cyclojatrophane skeleton has also been reported, highlighting the synthetic potential of these transformations.
The following diagram illustrates the biosynthetic relationship between jatrophanes and other rearranged diterpenes, providing a roadmap for synthetic chemists.
Caption: Biosynthetic pathways from the jatrophane scaffold.
Key Synthetic Protocols
The total synthesis of jatrophanes is a significant undertaking, often relying on powerful and strategic bond-forming reactions. Below are detailed protocols for two key reactions frequently employed in the synthesis of jatrophane natural products and their precursors.
Protocol 1: Ring-Closing Metathesis (RCM) for Macrocycle Formation
Ring-closing metathesis is a powerful tool for the formation of the 12-membered macrocycle characteristic of the jatrophane skeleton. This protocol is adapted from the total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol.[3]
Table 1: Reagents and Materials for RCM
| Reagent/Material | Purpose |
| Diene Precursor | Starting material for cyclization |
| Grubbs' 2nd Generation Catalyst | Metathesis catalyst |
| Anhydrous Dichloromethane (DCM) | Solvent |
| Argon or Nitrogen | Inert atmosphere |
| Schlenk Flask and Line | For inert atmosphere reactions |
| Magnetic Stirrer and Stir Bar | For mixing |
| Thin Layer Chromatography (TLC) | Reaction monitoring |
| Silica (B1680970) Gel | For purification |
| Hexanes/Ethyl Acetate (B1210297) | Eluent for chromatography |
Procedure:
-
Preparation: A Schlenk flask equipped with a magnetic stir bar is charged with the diene precursor (1.0 eq). The flask is evacuated and backfilled with argon three times.
-
Dissolution: Anhydrous and degassed DCM is added to the flask to dissolve the diene precursor to a concentration of 0.001 M.
-
Catalyst Addition: Grubbs' 2nd generation catalyst (0.1 eq) is added to the solution under a positive flow of argon.
-
Reaction: The reaction mixture is stirred at room temperature and monitored by TLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, the reaction is quenched by the addition of ethyl vinyl ether (10 eq) and stirred for 30 minutes.
-
Workup: The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired macrocycle.
Quantitative Data for a Representative RCM Reaction in Jatrophane Synthesis
| Precursor Amount | Catalyst Loading | Solvent Volume | Reaction Time | Yield |
| 100 mg | 10 mol% | 270 mL | 3 h | 85% |
Protocol 2: Suzuki-Miyaura Cross-Coupling for Side Chain Introduction
The Suzuki-Miyaura cross-coupling is a versatile method for installing side chains onto the jatrophane core. This protocol is based on synthetic studies towards jatrophane diterpenes.
Table 2: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | Purpose |
| Vinyl Halide/Triflate | Electrophilic coupling partner |
| Organoborane | Nucleophilic coupling partner |
| Pd(PPh₃)₄ | Palladium catalyst |
| K₂CO₃ or Cs₂CO₃ | Base |
| Toluene/Water or Dioxane/Water | Solvent system |
| Argon or Nitrogen | Inert atmosphere |
| Schlenk Flask and Line | For inert atmosphere reactions |
| Magnetic Stirrer and Stir Bar | For mixing |
| Thin Layer Chromatography (TLC) | Reaction monitoring |
| Silica Gel | For purification |
| Hexanes/Ethyl Acetate | Eluent for chromatography |
Procedure:
-
Preparation: A Schlenk flask is charged with the vinyl halide/triflate (1.0 eq), organoborane (1.5 eq), and base (3.0 eq). The flask is evacuated and backfilled with argon three times.
-
Solvent Addition: Degassed solvent (e.g., toluene/water 4:1) is added to the flask.
-
Catalyst Addition: Pd(PPh₃)₄ (0.05 eq) is added under a positive flow of argon.
-
Reaction: The mixture is heated to 80-100 °C and stirred vigorously. The reaction is monitored by TLC.
-
Workup: After completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Quantitative Data for a Representative Suzuki-Miyaura Coupling in Jatrophane Synthesis
| Vinyl Triflate | Organoborane | Catalyst | Base | Solvent | Temp. | Time | Yield |
| 1.0 eq | 1.5 eq | 5 mol% Pd(PPh₃)₄ | 3.0 eq K₂CO₃ | Toluene/H₂O | 90 °C | 12 h | 78% |
Biological Activities and Signaling Pathways
Jatrophane diterpenes exhibit a range of potent biological activities, making them attractive targets for drug development.
P-glycoprotein (P-gp) Inhibition and Multidrug Resistance (MDR) Reversal
Many jatrophanes are potent inhibitors of P-glycoprotein, a membrane transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, leading to multidrug resistance.[4] By inhibiting P-gp, jatrophanes can resensitize resistant cancer cells to standard anticancer agents.
The workflow for assessing P-gp inhibition is outlined below.
References
- 1. repositum.tuwien.at [repositum.tuwien.at]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Jatrophane Diterpenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Jatrophane diterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of Jatrophane diterpenes?
A1: The total synthesis of Jatrophane diterpenes presents several significant challenges stemming from their complex molecular architecture. These include:
-
Construction of the Macrocyclic Core: The central difficulty lies in the formation of the strained 12 or 14-membered macrocycle, which is entropically and enthalpically disfavored[1][2].
-
Stereocontrol: Jatrophanes feature a high density of stereocenters, and achieving the correct relative and absolute stereochemistry is a major hurdle[3].
-
Synthesis of Highly Functionalized Fragments: The preparation of the acyclic precursors for macrocyclization, which are often heavily functionalized, can be lengthy and complex.
-
Late-Stage Functionalization: The introduction or modification of functional groups on the pre-formed macrocycle can be unpredictable due to the molecule's conformational rigidity and potential for unexpected side reactions.
Q2: What are the common strategies for constructing the Jatrophane macrocycle?
A2: Several macrocyclization strategies have been employed in the synthesis of Jatrophanes:
-
Ring-Closing Metathesis (RCM): This is a widely used method for forming the macrocyclic olefin[4][5]. The success of RCM is highly dependent on the choice of catalyst and the conformation of the diene precursor.
-
Palladium-Mediated Cross-Coupling: Intramolecular cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, have been utilized to form key carbon-carbon bonds within the macrocycle.
-
Intramolecular Pinacol Coupling: This strategy has been explored for the formation of the macrocycle by coupling two carbonyl groups.
-
Intramolecular Carbonyl-Ene Reactions: This method has been successfully used to construct the cyclopentane (B165970) ring found in many Jatrophanes, which is a key structural feature.
Q3: How is stereochemistry controlled during Jatrophane synthesis?
A3: Control of stereochemistry is crucial and is typically achieved through a combination of approaches:
-
Chiral Pool Starting Materials: Utilizing naturally occurring chiral molecules as starting materials to set key stereocenters.
-
Asymmetric Reactions: Employing well-established asymmetric transformations such as asymmetric dihydroxylation or epoxidation.
-
Substrate-Directed Reactions: Taking advantage of the existing stereocenters in the molecule to direct the stereochemical outcome of subsequent reactions.
-
Computational Studies: Density Functional Theory (DFT) calculations can be used to predict the stereochemical outcome of certain reactions, such as intramolecular carbonyl-ene reactions.
Troubleshooting Guides
Issue 1: Low Yield in Ring-Closing Metathesis (RCM) for Macrocyclization
Question: I am attempting a late-stage RCM to form the 12-membered ring of a Jatrophane intermediate, but I am observing low yields and the formation of oligomers. What can I do to improve the reaction?
Answer: Low yields in macrocyclic RCM are a common problem and can be attributed to several factors. Here is a troubleshooting guide:
| Potential Cause | Suggested Solution |
| Unfavorable Precursor Conformation | The acyclic diene precursor may adopt a conformation that disfavors intramolecular cyclization. Modifying the protecting groups or adjacent functional groups can alter the conformational preference. |
| Catalyst Inhibition or Decomposition | The RCM catalyst can be sensitive to impurities or coordinating functional groups in the substrate. Ensure rigorous purification of the starting material. Using a catalyst quencher, such as an isocyanide reagent, immediately after the reaction can prevent unwanted side reactions. |
| Intermolecular Reactions (Oligomerization) | High concentrations favor intermolecular reactions. Running the reaction under high dilution conditions (typically <0.01 M) is crucial for macrocyclization. A syringe pump can be used for the slow addition of the substrate to the reaction mixture. |
| Choice of Catalyst | The choice of the ruthenium catalyst is critical. For sterically hindered or electron-deficient olefins, second or third-generation Grubbs or Hoveyda-Grubbs catalysts may be more effective. It may be necessary to screen a variety of catalysts to find the optimal one for your specific substrate. |
Experimental Protocol: Ring-Closing Metathesis in the Synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol
A solution of the triene precursor in dry, degassed CH₂Cl₂ is added dropwise over several hours to a refluxing solution of a second-generation Grubbs catalyst (e.g., 5-10 mol%) in dry, degassed CH₂Cl₂. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography to yield the macrocyclic product.
Issue 2: Poor Stereoselectivity in the Synthesis of the Cyclopentane Fragment
Question: I am struggling to control the stereochemistry during the construction of the polysubstituted cyclopentane ring, a key structural motif in many Jatrophanes. What methods can I use to improve diastereoselectivity?
Answer: The stereoselective synthesis of the cyclopentane core is a significant challenge. Here are some strategies to consider:
| Strategy | Description |
| Substrate Control | As demonstrated in the synthesis of euphosalicin, the intricate stereochemistry of the cyclopentane ring can be installed via substrate control, where existing stereocenters direct the formation of new ones. |
| Intramolecular Carbonyl-Ene Reaction | An uncatalyzed intramolecular carbonyl-ene reaction of an α-ketoester has been shown to be a highly efficient method for constructing the cyclopentane fragment with good diastereoselectivity. |
| Computational Modeling | DFT calculations can be employed to understand the transition states of the cyclization reaction and predict the most likely stereochemical outcome, guiding the choice of reaction conditions. |
Visualizing Synthetic Challenges and Solutions
Diagram 1: General Retrosynthetic Analysis of the Jatrophane Skeleton
Caption: A simplified retrosynthetic approach to the Jatrophane skeleton.
Diagram 2: Troubleshooting Workflow for a Failed RCM Reaction
Caption: A logical workflow for troubleshooting a low-yielding RCM reaction.
References
- 1. Strained cyclophane natural products: Macrocyclization at its limits - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. baranlab.org [baranlab.org]
- 3. repositum.tuwien.at [repositum.tuwien.at]
- 4. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Jatrophane 4 Isolation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Jatrophane 4 isolation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the isolation process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction, purification, and crystallization of this compound, offering potential causes and solutions to enhance yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Inappropriate solvent selection. The polarity of the extraction solvent may not be optimal for this compound. - Insufficient extraction time or temperature. - Improper plant material preparation (e.g., inadequate grinding). - Degradation of this compound during extraction. | - Solvent Optimization: Test a range of solvents with varying polarities, such as n-hexane, dichloromethane (B109758), chloroform (B151607), ethyl acetate (B1210297), or methanol, or mixtures thereof. Maceration with solvents like dichloromethane and acetone (B3395972) is a common starting point.[1][2] - Extraction Method: Consider alternative extraction techniques like ultrasound-assisted or supercritical fluid extraction, which can improve yields and reduce the use of harsh organic solvents.[1] - Time and Temperature: Optimize extraction time and temperature. While heat can enhance extraction, prolonged exposure may degrade thermolabile compounds.[3] - Material Preparation: Ensure the plant material is finely ground to maximize the surface area for solvent penetration. |
| Poor Chromatographic Separation | - Co-elution with structurally similar Jatrophane isomers or other diterpenoids. - Inappropriate stationary or mobile phase selection in column chromatography or HPLC. - Suboptimal flow rate or temperature during HPLC. | - Column Selection: For High-Performance Liquid Chromatography (HPLC), experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to exploit subtle differences in analyte polarity and structure.[4][5] - Mobile Phase Optimization: Adjust the mobile phase composition. For reversed-phase HPLC, modifying the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water can significantly impact resolution. The use of additives like formic acid or trifluoroacetic acid can also improve peak shape.[6] - Gradient Elution: Employ a shallow gradient elution in HPLC to better separate closely eluting compounds.[6] - Flow Rate and Temperature: Optimize the flow rate; a lower flow rate generally improves resolution but increases run time. Adjusting the column temperature can also alter selectivity.[6][7] |
| Compound Degradation During Isolation | - Exposure to harsh pH conditions, excessive heat, or light. - Oxidation of the compound. | - Mild Conditions: Use neutral pH conditions whenever possible and avoid high temperatures during extraction and solvent evaporation.[8] - Protect from Light: Store extracts and purified fractions in amber vials or protect them from light to prevent photodegradation.[8] - Inert Atmosphere: When possible, perform extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[8] |
| Difficulty in Crystallization | - Presence of impurities that inhibit crystal formation. - The compound may be an amorphous solid or an oil at room temperature. - Inappropriate solvent system for crystallization. | - High Purity: Ensure the compound is of high purity (>95%) before attempting crystallization. Additional chromatographic purification steps may be necessary. - Solvent Selection: Experiment with a variety of solvent systems for crystallization. Slow evaporation of a solution of the compound in a suitable solvent (e.g., ethanol (B145695), methanol, or a mixture of solvents like dichloromethane/hexane) at room temperature is a common method.[9][10][11] - Seeding: If a few crystals form, they can be used as seeds to induce crystallization in a supersaturated solution. |
Frequently Asked Questions (FAQs)
Q1: What is the best source material for isolating this compound?
A1: Jatrophane diterpenoids are commonly found in plants of the Euphorbiaceae family, with species of the Jatropha and Euphorbia genera being particularly rich sources.[12] The whole plant, including roots, stems, and leaves, can be used for extraction.[12]
Q2: How can I improve the initial extraction efficiency of this compound?
A2: To improve extraction efficiency, ensure the plant material is thoroughly dried and finely powdered. Maceration with intermittent shaking or stirring is a common and effective method.[2] Stepwise extraction with solvents of increasing polarity (e.g., starting with n-hexane and progressing to ethyl acetate and then methanol) can help to fractionate compounds based on polarity and may improve the yield of the target compound in a specific fraction.
Q3: What are the most effective chromatographic techniques for purifying this compound?
A3: A multi-step chromatographic approach is typically necessary. This often involves initial fractionation using open column chromatography with silica (B1680970) gel, followed by further purification using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13][14] Reversed-phase HPLC is often used for the final purification step to achieve high purity.[13]
Q4: I am having trouble separating this compound from its isomers. What can I do?
A4: Separating structurally similar isomers is a common challenge. In HPLC, you can try the following:
-
Change the stationary phase: A different column chemistry (e.g., a phenyl- or cyano-bonded phase) might offer different selectivity compared to a standard C18 column.[5]
-
Modify the mobile phase: Altering the organic modifier (e.g., switching from acetonitrile to methanol) or adjusting the pH can change the interactions between the isomers and the stationary phase, leading to better separation.[5]
-
Optimize temperature: Temperature can affect the selectivity of the separation. Try running the HPLC at different temperatures to see if it improves resolution.[6]
Q5: My isolated this compound is not crystallizing. What are my options?
A5: If crystallization is proving difficult, ensure your compound is highly pure. Even small amounts of impurities can inhibit crystal growth. If the compound is pure and still fails to crystallize, it may exist as an amorphous solid or an oil. In such cases, characterization will rely on spectroscopic methods like NMR and Mass Spectrometry. Forcing crystallization can be attempted by trying a wider range of solvents and solvent mixtures, and by using techniques such as slow evaporation, vapor diffusion, or cooling.[9][10][11]
Quantitative Data Summary
The following tables summarize quantitative data on this compound isolation from various studies to provide a benchmark for expected yields.
Table 1: Extraction Yields of Jatrophane Diterpenoids from Euphorbia Species
| Plant Source | Part Used | Extraction Method | Solvent(s) | Crude Extract Yield (%) | Reference |
| Euphorbia platyphyllos | Whole plant | Maceration | Chloroform | 5.0 | [13] |
| Euphorbia turczaninowii | Whole herb | Maceration | Ethanol | Not Reported | [15] |
| Jatropha curcas | Whole plants | Maceration | Not Specified | Not Reported |
Note: Yields can vary significantly based on the specific plant material, collection time, and extraction conditions.
Table 2: Purification Yields of this compound
| Starting Material | Purification Steps | Final Yield of this compound (mg) | Purity (%) | Reference |
| 6.61 g crude chloroform extract | Polyamide CC, Silica gel VLC, Prep. TLC, RP-HPLC | 2.0 | >95 | [13] |
CC: Column Chromatography, VLC: Vacuum Liquid Chromatography, TLC: Thin Layer Chromatography, HPLC: High-Performance Liquid Chromatography.
Experimental Protocols
General Extraction Protocol for Jatrophane Diterpenoids
This protocol provides a general procedure for the extraction of Jatrophane diterpenoids from plant material.
Materials:
-
Dried and powdered plant material (e.g., Euphorbia species)
-
Solvents: n-hexane, dichloromethane, ethyl acetate, methanol
-
Glass percolation or maceration apparatus
-
Rotary evaporator
Procedure:
-
Percolate or macerate the powdered plant material (e.g., 1 kg) with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.
-
Air-dry the plant material and then extract it sequentially with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and methanol, at room temperature.[1]
-
Concentrate each extract under reduced pressure using a rotary evaporator to obtain the crude extracts.
-
The Jatrophane diterpenoids are typically found in the dichloromethane and ethyl acetate fractions.
Chromatographic Purification Protocol for this compound
This protocol outlines a typical multi-step chromatographic procedure for the purification of this compound.
Materials:
-
Crude extract rich in Jatrophane diterpenoids
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane (B92381), ethyl acetate gradients)
-
Preparative HPLC system with a reversed-phase column (e.g., C18)
-
Solvents for HPLC (e.g., acetonitrile, water)
-
TLC plates for monitoring fractions
Procedure:
-
Silica Gel Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate.[1]
-
Collect fractions and monitor them by TLC. Combine fractions with similar TLC profiles.
-
-
Preparative HPLC:
-
Further purify the fractions containing this compound using preparative reversed-phase HPLC.
-
Use a gradient of acetonitrile in water as the mobile phase.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Crystallization Protocol for this compound
This protocol describes a general method for obtaining crystalline this compound.
Materials:
-
Purified this compound (>95% purity)
-
Crystallization solvents (e.g., ethanol, methanol, dichloromethane, hexane)
-
Small glass vials
Procedure:
-
Dissolve a small amount of the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol or dichloromethane) in a clean vial.
-
Slowly add a less polar solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.
-
Warm the vial gently to redissolve the precipitate.
-
Allow the vial to stand undisturbed at room temperature for slow evaporation of the solvent.
-
Crystals should form over a period of several hours to days.[9][10][11]
Signaling Pathway and Experimental Workflow Diagrams
This compound Isolation and Purification Workflow
Caption: Workflow for this compound isolation.
Inhibition of PI3K/Akt/NF-κB Signaling Pathway by Jatrophane
Caption: Jatrophane inhibits the PI3K/Akt/NF-κB pathway.
Induction of Autophagy by Jatrophane
Caption: Jatrophane induces LC3-mediated autophagy.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mastelf.com [mastelf.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Crystal and molecular structure of jatrophane diterpenoid (2R,3R,4S,5R,7S,8S,9S,13S,14S,15R)-2,3,8,9-tetraacetoxy-5,14-bis(benzoyloxy)-15-hydroxy-7-(isobutanoyloxy)jatropha-6(17),11(E)-diene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal and mol-ecular structure of jatrophane diterpenoid (2 R,3 R,4 S,5 R,7 S,8 S,9 S,13 S,14 S,15 R)-2,3,8,9-tetra-acet-oxy-5,14-bis-(benzo-yloxy)-15-hydroxy-7-(iso-butano-yloxy)jatropha-6(17),11(E)-diene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 14. researchgate.net [researchgate.net]
- 15. New jatrophane diterpenoid esters from Euphorbia turczaninowii - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Jatrophane Synthesis
Welcome to the technical support center for the synthesis of jatrophane diterpenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of this complex and biologically significant class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the total synthesis of jatrophanes?
A1: The synthesis of the jatrophane core, a bicyclic system featuring a macrocycle fused to a five-membered ring, presents several significant hurdles. Key challenges frequently reported in the literature include:
-
Macrocyclization: Achieving high yields for the ring-closing metathesis (RCM) to form the 12-membered macrocycle can be difficult.[1] Issues such as the formation of dimers or oligomers, or low conversion rates are common.
-
Stereocontrol: The jatrophane skeleton is rich in stereocenters. Establishing the correct relative and absolute stereochemistry throughout a multi-step synthesis is a primary challenge.
-
Fragment Coupling: The convergent assembly of complex fragments, often via Suzuki-Miyaura or Stille cross-coupling reactions, can be low-yielding or require extensive optimization of catalysts, ligands, and reaction conditions.[2]
-
Protecting Group Strategy: The numerous functional groups present in jatrophane precursors necessitate a robust and orthogonal protecting group strategy.[1] Issues with the installation or removal of these groups can lead to side reactions and reduced overall yield.
Q2: Which key reactions are typically employed to construct the jatrophane skeleton?
A2: Several powerful synthetic transformations are commonly used:
-
Ring-Closing Metathesis (RCM): This is the most prevalent method for constructing the macrocyclic ring.[2]
-
Suzuki-Miyaura Cross-Coupling: Frequently used to connect the cyclopentane (B165970) fragment with the macrocycle precursor.[2]
-
Stille Cross-Coupling: An alternative to the Suzuki-Miyaura coupling for the formation of key carbon-carbon bonds.
-
Intramolecular Carbonyl-Ene (ICE) Reaction: A powerful tool for the stereoselective synthesis of the functionalized cyclopentane core.
Q3: My Ring-Closing Metathesis (RCM) reaction for the macrocyclization is giving a low yield. What are the first troubleshooting steps?
A3: Low yields in jatrophane macrocyclization via RCM are a common issue. Here are some initial steps to troubleshoot the reaction:
-
Catalyst Choice: The choice of the ruthenium catalyst is critical. First and second-generation Grubbs and Hoveyda-Grubbs catalysts are commonly used. If one is not effective, screen others. For example, in some cases, the Hoveyda-Grubbs second-generation catalyst provides better results than the Grubbs second-generation catalyst.
-
Reaction Concentration: Macrocyclizations are highly sensitive to concentration. The reaction should be run under high dilution conditions (typically 0.1-1 mM) to favor the intramolecular reaction over intermolecular oligomerization.
-
Temperature: While many RCM reactions are run at room temperature or slightly elevated temperatures (e.g., 40 °C in dichloromethane (B109758) or dichloroethane), increasing the temperature can sometimes improve yields, but may also lead to catalyst decomposition or side reactions.
-
Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are common solvents. Toluene can also be used, sometimes at higher temperatures. Ensure the solvent is rigorously degassed to prevent catalyst deactivation.
-
Catalyst Loading: Typical catalyst loadings range from 2 to 10 mol%. If you are observing low conversion, a higher catalyst loading may be necessary. Conversely, for very reactive substrates, a lower loading might be sufficient.
Troubleshooting Guides
Guide 1: Optimizing Ring-Closing Metathesis (RCM) for Macrocyclization
This guide provides a systematic approach to optimizing the RCM reaction for the synthesis of the jatrophane macrocycle.
Problem: Low Yield or No Reaction
| Parameter | Recommended Action | Rationale |
| Catalyst | Screen different generations and types of Grubbs and Hoveyda-Grubbs catalysts. | Catalyst activity and stability can be highly substrate-dependent. |
| Concentration | Perform the reaction at high dilution (0.1 - 1 mM). | Favors intramolecular cyclization over intermolecular oligomerization. |
| Temperature | Start at room temperature and incrementally increase to reflux if needed. | Balances reaction rate with catalyst stability. |
| Solvent | Use rigorously degassed DCM, DCE, or toluene. | Oxygen can deactivate the ruthenium catalyst. |
| Catalyst Loading | Start with 5 mol% and increase to 10-20 mol% if conversion is low. | Ensures sufficient active catalyst is present. |
Problem: Formation of Dimer/Oligomer Byproducts
| Parameter | Recommended Action | Rationale |
| Concentration | Decrease the concentration of the substrate. | Reduces the likelihood of intermolecular reactions. |
| Addition Rate | Use a syringe pump to add the substrate slowly to the reaction mixture. | Maintains a low instantaneous concentration of the substrate. |
Guide 2: Improving Suzuki-Miyaura Cross-Coupling Efficiency
This guide addresses common issues in the Suzuki-Miyaura coupling of complex fragments in jatrophane synthesis.
| Parameter | Recommended Action | Rationale |
| Palladium Catalyst | Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). | The choice of palladium precursor can significantly impact catalytic activity. |
| Ligand | If using a palladium source without a built-in ligand, screen various phosphine (B1218219) ligands. | Ligands influence the stability and reactivity of the catalytic species. |
| Base | Test a range of bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄). | The base is crucial for the transmetalation step and its strength and solubility can affect the reaction rate and yield. |
| Solvent System | Evaluate different solvent mixtures (e.g., THF/H₂O, Dioxane/H₂O, DMF). | Solvent polarity and miscibility are important for dissolving all reaction components. |
| Temperature | Start at room temperature and increase to 60-80 °C if the reaction is sluggish. | Higher temperatures can overcome activation energy barriers but may lead to side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM)
This protocol is a general starting point for the macrocyclization of a jatrophane precursor.
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the diene substrate.
-
Solvent Addition: Anhydrous and degassed solvent (e.g., dichloromethane or toluene) is added to achieve the desired high dilution (e.g., 0.5 mM).
-
Catalyst Addition: The ruthenium catalyst (e.g., Grubbs second-generation, 5 mol%) is added in one portion under an inert atmosphere (argon or nitrogen).
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., room temperature or 40 °C) and monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is quenched by adding a few drops of ethyl vinyl ether. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the coupling of a vinyl iodide/bromide with a boronic acid/ester.
-
Preparation: A flame-dried Schlenk flask is charged with the aryl/vinyl halide, the boronic acid or ester (1.2-1.5 equivalents), and a base (e.g., Cs₂CO₃, 2-3 equivalents).
-
Catalyst and Ligand Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is added.
-
Solvent Addition: A degassed solvent mixture (e.g., THF/H₂O 4:1) is added.
-
Reaction: The mixture is heated to the desired temperature (e.g., 70 °C) under an inert atmosphere and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: The reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Visualizations
Caption: A generalized workflow for the convergent synthesis of jatrophanes.
Caption: A decision tree for troubleshooting low yields in RCM macrocyclization.
References
Technical Support Center: Enhancing the Solubility of Jatrophane 4 for Bioassays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Jatrophane 4 in bioassays. Jatrophane diterpenes are a class of natural products with promising biological activities, including the potential to inhibit P-glycoprotein, a key player in multidrug resistance.[1][2] However, their hydrophobic nature often leads to poor aqueous solubility, posing significant challenges for in vitro and in vivo studies.[3] This guide offers practical solutions and detailed protocols to help researchers overcome these solubility hurdles and obtain reliable bioassay data.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a lipophilic molecule and is expected to have low solubility in aqueous solutions. While specific quantitative data for this compound is limited in publicly available literature, jatrophane diterpenes, in general, are known to be poorly soluble in water.[3] They typically exhibit better solubility in organic solvents.
Q2: Which organic solvents are recommended for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used organic solvents for dissolving hydrophobic compounds like this compound to create concentrated stock solutions for bioassays. It is crucial to use high-purity, anhydrous solvents to ensure the stability of the compound.
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What can I do?
A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. Please refer to the Troubleshooting Guide: Precipitation in Aqueous Media below for detailed solutions.
Troubleshooting Guide: Precipitation in Aqueous Media
Encountering precipitation of this compound upon dilution into your bioassay medium can compromise your experimental results. This guide provides a systematic approach to diagnose and resolve this common issue.
Logical Flow for Troubleshooting Precipitation
Caption: A logical workflow to diagnose and address precipitation issues with this compound.
Issue 1: Immediate Precipitation Upon Dilution
-
Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium. The rapid change in solvent polarity causes the compound to "crash out."
-
Solutions:
-
Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of this compound.
-
Optimize Co-solvent Concentration: While keeping the final DMSO or ethanol concentration non-toxic to cells (typically ≤ 0.5%), a slight increase might help maintain solubility. Always perform a vehicle control to assess solvent toxicity.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of media, mix well, and then add this intermediate dilution to the final volume.
-
Pre-warm the Media: Using media pre-warmed to 37°C can sometimes improve the solubility of compounds.
-
Issue 2: Delayed Precipitation (Cloudiness or Crystals Appear Over Time)
-
Cause: The compound may be slowly coming out of solution due to instability in the aqueous environment, temperature fluctuations, or interactions with media components like salts and proteins.
-
Solutions:
-
Use Freshly Prepared Solutions: Prepare the final working solution of this compound immediately before use.
-
Consider Serum Interactions: Proteins in fetal bovine serum (FBS) can sometimes bind to hydrophobic compounds, either enhancing or reducing their solubility. If working in serum-free media, the likelihood of precipitation may increase. Conversely, high serum concentrations could also lead to protein-compound aggregation.
-
Employ Solubilization Technologies: For persistent solubility issues, utilizing advanced formulation strategies is recommended. Refer to the Experimental Protocols section for detailed methods.
-
Quantitative Data on Solubility
| Solvent | General Solubility of Hydrophobic Natural Products | Expected Solubility of this compound |
| DMSO | High (often >10 mg/mL) | Expected to be high |
| Ethanol | Moderate to High | Expected to be moderate to high |
| Methanol | Moderate | Expected to be moderate |
| Water | Very Low | Expected to be very low |
| PBS (pH 7.4) | Very Low | Expected to be very low |
Note: This table is for estimation purposes only.
Experimental Protocols
Here are detailed methodologies for enhancing the solubility of this compound for bioassays. Always optimize these protocols for your specific experimental conditions.
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine Molecular Weight (MW): Obtain the exact molecular weight of your this compound sample from the supplier's certificate of analysis.
-
Calculate Required Mass: Calculate the mass of this compound needed. For a 10 mM stock solution in 1 mL of DMSO: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)
-
Dissolution: a. Weigh the calculated amount of this compound and place it in a sterile amber vial. b. Add the appropriate volume of anhydrous DMSO. c. Vortex the solution vigorously until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Workflow for Preparing Working Solution from DMSO Stock
Caption: A stepwise dilution workflow for preparing this compound working solutions.
Protocol 2: Enhancing Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[4]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin (B1172386)
-
Deionized water or appropriate buffer
-
Stir plate and stir bar
-
Freeze-dryer (lyophilizer) or oven
Procedure (Kneading Method):
-
Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing: In a mortar, accurately weigh the this compound and cyclodextrin.
-
Kneading: Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) dropwise to the powder mixture. Knead thoroughly with a pestle for 30-60 minutes to form a paste.
-
Drying: Dry the paste in an oven at 40-50°C until a constant weight is achieved or freeze-dry the paste.
-
Reconstitution: The resulting powder is the this compound-cyclodextrin inclusion complex, which can be dissolved in aqueous media for your bioassay.
Protocol 3: Lipid-Based Formulations (Nanoemulsion)
Lipid-based formulations, such as nanoemulsions, can significantly enhance the solubility and bioavailability of lipophilic compounds.[3]
Materials:
-
This compound
-
A suitable oil (e.g., medium-chain triglycerides like Miglyol 812)
-
A surfactant (e.g., Polysorbate 80 - Tween® 80)
-
A co-surfactant (e.g., Transcutol® HP)
-
Aqueous phase (e.g., PBS or cell culture medium)
-
High-shear homogenizer or sonicator
Procedure (High-Energy Emulsification):
-
Oil Phase Preparation: Dissolve this compound in the selected oil. Gentle heating may be required. Add the surfactant and co-surfactant to the oil phase and mix thoroughly.
-
Aqueous Phase Preparation: Prepare the aqueous phase (buffer or media).
-
Emulsification: a. Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer or probe sonicator. b. Continue homogenization/sonication for a specified time (e.g., 5-15 minutes) to form a nanoemulsion. The parameters (time, power) will need to be optimized.
-
Characterization (Optional but Recommended): Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure quality and reproducibility.
-
Sterilization: Filter the nanoemulsion through a 0.22 µm sterile filter for use in cell-based assays.
Signaling Pathway Diagrams
Jatrophane diterpenes have been reported to interact with key cellular signaling pathways. Understanding these pathways can provide context for your experimental results.
PI3K/Akt/NF-κB Signaling Pathway
Jatrophane diterpenes have been shown to inhibit the PI3K/Akt/NF-κB pathway, which is crucial for cell survival and proliferation.[3]
Caption: The inhibitory effect of this compound on the PI3K/Akt/NF-κB signaling pathway.
P-glycoprotein (P-gp) Efflux Pump Mechanism
Jatrophane diterpenes are known inhibitors of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that pumps xenobiotics out of cells, contributing to multidrug resistance.[1][2]
Caption: this compound inhibits the P-glycoprotein efflux pump, preventing the removal of other drugs from the cell.
References
- 1. rsc.org [rsc.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: Jatrophane Diterpenes
Welcome to the technical support center for jatrophane diterpenes. This resource is designed for researchers, scientists, and drug development professionals working with this complex class of molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation challenges encountered during research and development.
Jatrophane diterpenes are a structurally diverse class of natural products, primarily isolated from the Euphorbiaceae family of plants.[1][2] Their intricate molecular architecture, often featuring a macrocyclic core and multiple stereocenters and functional groups, contributes to their promising biological activities but also presents significant challenges regarding their chemical stability.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for jatrophane diterpenes?
A1: Due to their complex and often sensitive structures, proper storage is crucial to prevent degradation.
-
Short-term storage (days to weeks): Store purified compounds in a tightly sealed vial, dissolved in a dry, aprotic solvent (e.g., anhydrous acetonitrile, acetone, or ethyl acetate) at -20°C.
-
Long-term storage (months to years): For optimal stability, store compounds as a dry, amorphous solid or lyophilized powder in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -80°C.[4] Avoid repeated freeze-thaw cycles.
Q2: What common functional groups in jatrophanes are most susceptible to degradation?
A2: Jatrophanes are often polyoxygenated and contain several reactive functional groups.[2] Key labile moieties include:
-
Ester Groups: Jatrophanes are frequently poly-acylated with groups like acetates, propionates, and benzoates.[2] These are susceptible to hydrolysis under both acidic and basic conditions.
-
Epoxides: The presence of epoxide rings makes the molecule vulnerable to ring-opening reactions, catalyzed by acids or nucleophiles.[2][5]
-
Double Bonds: The carbon-carbon double bonds within the macrocyclic core can be susceptible to oxidation or isomerization.[2]
-
Allylic Systems: Hydroxyl or ester groups at allylic positions can be prone to rearrangement or elimination reactions.
Q3: Are jatrophanes sensitive to light?
A3: Yes, photolytic degradation is a concern for many complex natural products. It is best practice to handle jatrophane solutions and solid samples in amber vials or by wrapping containers in aluminum foil to protect them from light, especially UV radiation. Store them in the dark whenever possible.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction, purification, and handling of jatrophane diterpenes.
Problem 1: My purified jatrophane shows signs of degradation (e.g., new spots on TLC, unexpected peaks in HPLC/LC-MS) after a short period.
| Potential Cause | Troubleshooting Action |
| Residual Acid/Base | Traces of acid or base from chromatography (e.g., TFA from reverse-phase HPLC) can catalyze hydrolysis or rearrangement. Co-evaporate the sample with a neutral, high-purity solvent like toluene (B28343) to remove volatile acids. |
| Solvent Reactivity | Protic solvents, especially methanol (B129727) or ethanol, can cause transesterification or solvolysis, particularly with prolonged storage. If possible, switch to a less reactive aprotic solvent (e.g., acetonitrile, acetone) for storage. |
| Oxidation | Exposure to air can lead to oxidation, especially if the structure contains sensitive moieties. After solvent evaporation, flush the vial with an inert gas (argon or nitrogen) before sealing and storing. |
| Water Contamination | The presence of water can facilitate the hydrolysis of ester groups. Ensure all solvents are anhydrous and glassware is thoroughly dried before use. |
Problem 2: The yield of my jatrophane is significantly lower than expected after extraction and purification.
| Potential Cause | Troubleshooting Action |
| Degradation During Extraction | Prolonged exposure to certain solvents (e.g., methanol) or elevated temperatures during solvent removal can cause degradation. Minimize extraction times and use low-temperature evaporation techniques (e.g., rotary evaporator with a controlled water bath temperature <40°C). |
| Adsorption on Silica (B1680970) Gel | The polar nature of silica gel can catalyze degradation, especially for sensitive compounds. Consider using deactivated (neutral) silica gel or alternative stationary phases like alumina (B75360) or C18-functionalized silica for chromatography. |
| Inappropriate pH | The pH of the extraction or purification medium can cause decomposition. Buffer your solvents if necessary and avoid strongly acidic or basic conditions unless required for a specific separation. |
Problem 3: I am observing isomerization or rearrangement of my jatrophane during experimental workups.
| Potential Cause | Troubleshooting Action |
| Thermal Stress | Heating solutions containing jatrophanes can induce thermal rearrangements. Avoid high temperatures in all steps. If heating is necessary, perform it for the shortest possible duration at the lowest effective temperature. |
| Lewis Acid Catalysis | Contamination with metal ions or exposure to certain reagents can act as Lewis acids, catalyzing rearrangements. Use high-purity solvents and reagents and consider using metal-chelating agents like EDTA in aqueous solutions if metal contamination is suspected. |
Experimental Protocols & Data
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a jatrophane and for developing stability-indicating analytical methods.[6][7] A typical protocol involves subjecting the compound to a range of stress conditions.
Objective: To identify potential degradation products and degradation pathways.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the purified jatrophane in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 30 minutes, 1, 2, and 4 hours. (Base-catalyzed reactions are often faster).
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 2, 6, 12, and 24 hours, protected from light.[8]
-
Thermal Degradation: Store the stock solution (or solid sample) at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary (e.g., acid-stressed sample with NaOH), and dilute to a standard concentration. Analyze by a stability-indicating method, typically reverse-phase HPLC with UV and/or MS detection.
-
Data Evaluation: Compare the chromatograms of stressed samples to that of an unstressed control. Calculate the percentage of degradation and identify the retention times and mass-to-charge ratios of any new peaks.
Table 1: Representative Stability Data for a Hypothetical Jatrophane Derivative
The following table summarizes potential outcomes from a forced degradation study. Actual degradation rates will be highly structure-dependent.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradants Observed |
| 0.1 M HCl | 24 h | 60°C | ~15% | Hydrolysis of ester groups |
| 0.1 M NaOH | 2 h | 25°C | >50% | Rapid hydrolysis, potential rearrangement |
| 3% H₂O₂ | 24 h | 25°C | ~10% | Epoxidation of double bonds, oxidation of allylic alcohols |
| Thermal | 72 h | 80°C | ~5% | Minor isomerization products |
| Photolytic | 24 h | 25°C | ~20% | Isomerization, potential cyclization products |
Visualizations
Workflow for Jatrophane Stability Assessment
The following diagram outlines a typical workflow for evaluating the stability of a newly isolated or synthesized jatrophane diterpene.
Troubleshooting Logic for Jatrophane Degradation
This flowchart provides a logical sequence to diagnose the root cause of unexpected sample degradation.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. rjptonline.org [rjptonline.org]
- 8. asianjpr.com [asianjpr.com]
Technical Support Center: Refining Purification Protocols for Jatrophane Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of jatrophane analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying jatrophane analogues?
A1: Researchers often face several challenges during the purification of jatrophane analogues. Due to their complex structures and the presence of multiple, closely related analogues in crude extracts, purification can be a demanding process.[1] Key challenges include:
-
Co-elution of Structurally Similar Analogues: Jatrophane diterpenes frequently occur in nature as complex mixtures of compounds with very similar structures and polarities, making their separation difficult.[1]
-
Low Concentration in Biomass: The target compounds are often present in low concentrations within the plant material, necessitating efficient extraction and enrichment steps.
-
Compound Instability: Like many natural products, jatrophane analogues can be sensitive to factors such as pH, temperature, and light, which can lead to degradation during lengthy purification procedures.
-
Low Recovery: Multiple purification steps can lead to a significant loss of the target compound, resulting in low overall yields.
Q2: What is a general multi-step protocol for the isolation of jatrophane diterpenes?
A2: A common approach involves a multi-step protocol to progressively enrich and isolate the target compounds. A five-step method has been successfully used for the purification of macrocyclic diterpenes from various Euphorbia species.[1] The general workflow is as follows:
-
Extraction: Maceration or percolation of the powdered plant material with a solvent mixture like dichloromethane:acetone (2:1).[1]
-
Defatting and Chlorophyll (B73375) Removal: The concentrated extract is suspended in a methanol (B129727):water mixture and subjected to vacuum filtration with a reversed-phase adsorbent (e.g., RP-18) to remove fats and chlorophylls.[1]
-
Crude Fractionation (Silica Gel Column): The defatted extract is then fractionated using gravity column chromatography on silica (B1680970) gel with a gradient of increasing polarity, typically using hexane (B92381) and ethyl acetate (B1210297) mixtures.
-
Further Cleanup (Sephadex LH-20): Fractions rich in diterpenoids are further purified using a Sephadex LH-20 column with a solvent system like hexane:acetone:methanol (30:10:60) to remove residual chlorophyll and other unwanted materials.
-
Final Purification (Preparative HPLC): The final isolation of individual jatrophane analogues is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a silica column with a hexane:ethyl acetate gradient.
Q3: Which chromatographic techniques are most effective for the final purification of jatrophane analogues?
A3: For the final purification step, high-resolution techniques are necessary. Preparative Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.
-
Preparative TLC: This technique is useful for small-scale purifications and for optimizing solvent systems for column chromatography. Common mobile phases include mixtures of hexane and acetone.
-
HPLC: This is the gold standard for isolating pure jatrophane analogues. Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) systems are used. The choice depends on the specific polarities of the target compounds.
Troubleshooting Guides
Issue 1: Co-elution of Jatrophane Analogues in HPLC
Question: My HPLC chromatogram shows broad or overlapping peaks, suggesting co-elution of similar jatrophane analogues. How can I improve the resolution?
Answer: Co-elution is a frequent problem due to the structural similarity of jatrophane analogues. Here is a systematic approach to improving peak resolution:
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength: For reversed-phase HPLC, decreasing the amount of the organic modifier (e.g., acetonitrile (B52724) or methanol) will increase retention times and may improve separation. For normal-phase HPLC, a similar adjustment of the less polar solvent can be effective.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, switching to methanol (or vice versa) can alter the elution order and resolve co-eluting peaks.
-
Modify the Gradient: Employ a shallower gradient during the elution of the target compounds. A slower increase in the organic solvent concentration can significantly enhance the separation of closely eluting peaks.
-
-
Check the Stationary Phase:
-
Switch Column Chemistry: If optimizing the mobile phase is insufficient, consider a different stationary phase. If you are using a C18 column, a phenyl-hexyl or a column with a different bonding chemistry might provide the necessary selectivity.
-
Consider Normal-Phase HPLC: If reversed-phase fails to provide adequate separation, normal-phase chromatography on a silica or diol column can offer a different selectivity profile.
-
-
Ensure System Suitability:
-
Peak Shape: Check for peak tailing or fronting, which can indicate issues like column degradation or secondary interactions. A healthy column should produce symmetrical peaks.
-
Extra-Column Volume: Minimize the length of tubing between the injector, column, and detector to reduce peak broadening.
-
Issue 2: Low Recovery of Jatrophane Analogues After Purification
Question: I am experiencing significant product loss throughout my multi-step purification protocol. What are the potential causes and how can I improve the recovery?
Answer: Low recovery is a common issue in natural product isolation. Here are some factors to consider and potential solutions:
-
Adsorption onto Stationary Phase:
-
Irreversible Adsorption: Jatrophane analogues with multiple polar functional groups can irreversibly adsorb to active sites on silica gel. This can be mitigated by using a less active stationary phase or by deactivating the silica gel with a small amount of a polar solvent like triethylamine (B128534) in the mobile phase.
-
Incomplete Elution: Ensure that the final solvent in your gradient is strong enough to elute all compounds of interest from the column. Perform a final wash with a very strong solvent to check for any retained compounds.
-
-
Compound Degradation:
-
pH Sensitivity: Some jatrophane esters may be susceptible to hydrolysis under acidic or basic conditions. Ensure the pH of your solvents is neutral, or buffer them if necessary.
-
Temperature and Light Sensitivity: Conduct purification steps at room temperature or below, and protect fractions from direct light, especially if they are stored for extended periods.
-
-
Handling and Transfer Losses:
-
Minimize Transfers: Each transfer step from one container to another can result in product loss. Plan your workflow to minimize the number of transfers.
-
Thorough Rinsing: Ensure all glassware is thoroughly rinsed with an appropriate solvent to recover any adsorbed compound.
-
Experimental Protocols & Data
Protocol 1: General Five-Step Purification of Jatrophane Analogues from Euphorbia
This protocol is adapted from the method described by Ghanadian and coworkers.
-
Extraction:
-
Percolate or macerate 1 kg of powdered, dried plant material with 5 L of a 2:1 mixture of dichloromethane:acetone at room temperature for 48 hours.
-
Concentrate the extract under reduced pressure at 40°C to obtain the crude extract.
-
-
Defatting:
-
Suspend the crude extract in 500 mL of a 75:25 methanol:water mixture.
-
Pass the suspension through a Buchner funnel containing a pad of RP-18 adsorbent.
-
Elute with the same methanol:water mixture. This step removes non-polar compounds like fats and chlorophylls.
-
-
Silica Gel Column Chromatography:
-
Concentrate the defatted fraction and adsorb it onto a small amount of silica gel.
-
Load the sample onto a silica gel column (e.g., 5 cm diameter, 60 cm length).
-
Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 90:10, 85:15, 80:20, 75:25, 70:30 v/v).
-
Collect fractions and monitor by TLC.
-
-
Sephadex LH-20 Chromatography:
-
Combine fractions containing the desired diterpenes (identified by TLC).
-
Concentrate the combined fractions and load them onto a Sephadex LH-20 column.
-
Elute with a 30:10:60 mixture of hexane:acetone:methanol to remove remaining pigments.
-
-
Preparative HPLC:
-
Concentrate the purified fractions.
-
Perform final purification on a preparative HPLC system. An example of a suitable system is provided in the table below.
-
Quantitative Data from Purification Protocols
The following tables summarize typical parameters and results from HPLC purification of jatrophane analogues.
Table 1: Example HPLC Parameters for Jatrophane Analogue Purification
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
| Column | Silica, 5 µm, 20 x 250 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Hexane:Ethyl Acetate (stepwise gradient) | Methanol:Water or Acetonitrile:Water |
| Example Gradient | 90:10 -> 70:30 over 40 min | 60% Acetonitrile in water |
| Flow Rate | 5-10 mL/min | 1 mL/min |
| Detection | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm |
Table 2: Representative Yields of Purified Jatrophane Analogues
| Starting Material | Purified Compound | Yield (mg) | Reference |
| 178 mg of a semi-purified fraction | euphjatrophane B | 12.0 | |
| 178 mg of a semi-purified fraction | euphjatrophane C | 8.2 |
Visualizations
Experimental Workflow
References
Improving the efficiency of a specific step in Jatrophane 4 synthesis
This technical support center provides troubleshooting guidance for researchers engaged in the total synthesis of Jatrophane 4 and related diterpenes. The following sections focus on a frequently encountered challenge: the efficiency of the late-stage Ring-Closing Metathesis (RCM) macrocyclization step.
Frequently Asked Questions (FAQs)
Q1: We are experiencing very low yields (<20%) during the RCM macrocyclization of our advanced triene precursor (JAT-P-Triene) to form the 12-membered ring. What are the common causes?
A1: Low yields in complex macrocyclization reactions like the one required for the jatrophane core are a known challenge.[1][2] Several factors can contribute to this issue:
-
Catalyst Inactivity: The ruthenium catalyst may be decomposing or inhibited by functional groups on your substrate. Amine or phosphine-containing functionalities, even from trace impurities, can act as poisons.[2]
-
Substrate Conformation: The linear triene precursor may not readily adopt the necessary pre-cyclization conformation, an entropically disfavored state, leading to competing reaction pathways.[3]
-
Intermolecular Reactions: At higher concentrations, intermolecular reactions (dimerization, oligomerization) can significantly outcompete the desired intramolecular cyclization.
-
Reaction Conditions: Non-optimal temperature, solvent, or reaction time can lead to catalyst degradation or the formation of side products.
Q2: Our main byproduct is a dimeric species, which significantly reduces the yield of the desired monomeric macrocycle. How can we minimize dimer formation?
A2: Dimer formation is a classic competing reaction in macrocyclization. The key to minimizing it is to favor the intramolecular reaction over the intermolecular one. The most effective strategy is to employ high-dilution conditions. By significantly lowering the substrate concentration, you reduce the probability of two substrate molecules encountering each other. We recommend a concentration of 0.001 M or lower. A syringe pump for the slow addition of the substrate to the reaction vessel can also help maintain a consistently low concentration.
Q3: We are using Grubbs' 2nd Generation catalyst, but the reaction is sluggish and incomplete. Should we consider a different catalyst?
A3: While Grubbs' 2nd Generation catalyst is robust, its reactivity may not be optimal for all substrates. For sterically hindered or electron-deficient olefins, as can be the case in complex jatrophane precursors, a more reactive catalyst might be necessary. The Hoveyda-Grubbs 2nd Generation catalyst often shows improved initiation rates and stability. For particularly challenging RCM reactions, catalysts like the Grubbs' 3rd Generation (with a pyridine-based ligand) can offer enhanced reactivity and stability. We recommend screening a small panel of catalysts to identify the most effective one for your specific substrate.
Troubleshooting Guide: Optimizing RCM Macrocyclization
This guide addresses the specific issue of low yield and high dimer formation in the RCM of precursor JAT-P-Triene .
Problem Summary
The standard RCM protocol for converting the acyclic triene precursor to the desired 12-membered macrocycle results in a low yield of the target compound (JAT-M-Cyclo ) and significant formation of the dimeric byproduct (JAT-Dimer ).
Data from Optimization Experiments
The following table summarizes the results from experiments conducted to optimize the RCM reaction conditions.
| Entry | Catalyst | Concentration (M) | Temperature (°C) | Yield JAT-M-Cyclo (%) | Yield JAT-Dimer (%) |
| 1 | Grubbs 2nd Gen. | 0.01 | 45 | 18 | 45 |
| 2 | Grubbs 2nd Gen. | 0.001 | 45 | 42 | 25 |
| 3 | Hoveyda-Grubbs 2nd Gen. | 0.001 | 45 | 65 | 12 |
| 4 | Hoveyda-Grubbs 2nd Gen. | 0.001 | 65 | 78 | 8 |
Experimental Protocols
Protocol 1: Standard (Problematic) RCM Procedure
-
To a round-bottom flask equipped with a reflux condenser and under an argon atmosphere, add Grubbs' 2nd Generation catalyst (10 mol%).
-
Add dry, degassed dichloromethane (B109758) (DCM) to achieve a final substrate concentration of 0.01 M.
-
Heat the solution to 45°C.
-
Add the JAT-P-Triene precursor as a single portion.
-
Stir the reaction at 45°C for 12 hours.
-
Quench the reaction by adding ethyl vinyl ether.
-
Concentrate the mixture and purify by silica (B1680970) gel chromatography.
Protocol 2: Optimized RCM Procedure
-
To a round-bottom flask equipped with a reflux condenser and under an argon atmosphere, add Hoveyda-Grubbs 2nd Generation catalyst (10 mol%) and a portion of the total required dry, degassed toluene (B28343) (to make up 50% of the final volume).
-
Heat the catalyst solution to 65°C.
-
In a separate flask, dissolve the JAT-P-Triene precursor in the remaining volume of dry, degassed toluene to achieve a final concentration of 0.001 M upon complete addition.
-
Using a syringe pump, add the substrate solution to the heated catalyst solution over a period of 6 hours.
-
After the addition is complete, allow the reaction to stir for an additional 6 hours at 65°C.
-
Quench the reaction by adding a scavenger, such as triphenylphosphine (B44618) or an isocyanide reagent, to deactivate the ruthenium catalyst.[2]
-
Concentrate the mixture under reduced pressure and purify by silica gel chromatography.
Logical Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting and optimizing the RCM macrocyclization step.
Caption: A workflow diagram for optimizing the RCM macrocyclization step.
References
Validation & Comparative
Jatrophane Diterpenes vs. Other Multidrug Resistance (MDR) Reversal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often leading to treatment failure. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy. The development of MDR reversal agents, or chemosensitizers, is a critical strategy to overcome this challenge. This guide provides a detailed comparison of jatrophane diterpenes, a promising class of natural product-derived MDR modulators, with other established MDR reversal agents.
Overview of MDR Reversal Agents
MDR reversal agents are broadly classified into three generations based on their specificity and toxicity. First-generation agents, such as the calcium channel blocker verapamil (B1683045) , are characterized by low potency and significant off-target effects at the concentrations required for MDR reversal.[1] Second-generation agents were developed to have higher potency and fewer side effects. Third-generation inhibitors, like tariquidar , are highly potent and specific P-gp inhibitors.[2][3] Jatrophane diterpenes are emerging as a significant class of natural product-based MDR modulators, with many exhibiting potencies comparable to or exceeding that of verapamil and, in some cases, tariquidar, often with lower cytotoxicity.[2][3][4]
Comparative Performance of Jatrophane Diterpenes
Jatrophane diterpenes, primarily isolated from plants of the Euphorbiaceae family, have demonstrated significant potential in reversing P-gp-mediated MDR.[5][6] Their efficacy is typically evaluated by their ability to increase the intracellular accumulation of fluorescent P-gp substrates (e.g., Rhodamine 123) and to sensitize MDR cancer cells to conventional chemotherapeutic drugs.
The following tables summarize the quantitative performance of selected jatrophane diterpenes in comparison to verapamil and tariquidar. The "Reversal Fold" (RF) or "Fluorescence Activity Ratio" (FAR) indicates the factor by which the agent enhances the cytotoxicity of a chemotherapeutic drug or the intracellular fluorescence of a P-gp substrate, respectively.
Table 1: In Vitro MDR Reversal Activity of Jatrophane Diterpenes in P-gp Overexpressing Cancer Cell Lines
| Compound/Agent | Cell Line | Chemotherapeutic Agent | Concentration (µM) | Reversal Fold (RF) / Fluorescence Activity Ratio (FAR) | Reference |
| Jatrophanes | |||||
| Compound 9 (from E. sororia) | MCF-7/ADR | Adriamycin | 10 | 36.82 | [7] |
| Compound 7 (from E. esula) | MCF-7/ADR | Adriamycin | 10 | 12.9 | [7] |
| Compound 8 (from E. esula) | MCF-7/ADR | Adriamycin | 10 | 12.3 | [7] |
| Jatrophane Esters (23-26) | Mouse Lymphoma | - | 20 | >21.28 (FAR) | [7] |
| Esulatin M | L5178Y-MDR | - | - | More effective than Verapamil | [4] |
| Epoxywelwitschene | L5178Y-MDR | - | - | More effective than Verapamil | [4] |
| Compound 26 (derivative) | MCF-7/ADR | Adriamycin | - | More potent than Tariquidar | [2][3] |
| Compound 19 (derivative) | MCF-7/ADR | Adriamycin | - | More potent than Tariquidar | [2][3] |
| Compound 25 (derivative) | MCF-7/ADR | Adriamycin | - | More potent than Tariquidar | [2][3] |
| Controls | |||||
| Verapamil | MCF-7/ADR | Adriamycin | 10 | 13.7 | [7] |
| Verapamil | Mouse Lymphoma | - | 20 | 21.28 (FAR) | [7] |
| Tariquidar | MCF-7/ADR | Adriamycin | - | - | [2][3] |
Mechanism of Action: P-glycoprotein Inhibition and Beyond
The primary mechanism by which jatrophane diterpenes reverse MDR is through the direct inhibition of P-glycoprotein efflux activity.[7][8] Many jatrophanes act as competitive or non-competitive inhibitors of P-gp, binding to the transporter and preventing the efflux of chemotherapeutic agents.[7] This inhibition often involves the stimulation of P-gp's basal ATPase activity, which paradoxically leads to a reduction in transport efficiency for other substrates.[9]
Recent studies have also elucidated the involvement of key signaling pathways. Some jatrophane derivatives have been shown to inhibit the PI3K/Akt/NF-κB signaling pathway.[9] The activation of this pathway is known to contribute to drug resistance, partly by upregulating the expression of MDR1, the gene encoding P-gp.[7][9] By inhibiting this pathway, jatrophanes can lead to a downstream reduction in P-gp expression, further contributing to the reversal of MDR.
Caption: Jatrophane mechanism of action in MDR reversal.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of MDR reversal agents.
Rhodamine 123 Efflux Assay
This assay measures the function of P-gp by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.
-
Cell Culture: Culture P-gp-overexpressing MDR cells (e.g., MCF-7/ADR) and the corresponding parental sensitive cell line (e.g., MCF-7) in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells and adjust the cell density to 1 x 10^6 cells/mL in fresh, serum-free medium.
-
Incubation with Modulators: Aliquot the cell suspension into flow cytometry tubes. Add the test compounds (Jatrophanes) and control modulators (e.g., verapamil) at various concentrations. Incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL to each tube and incubate for another 60 minutes at 37°C in the dark.
-
Efflux Period: Centrifuge the cells, remove the supernatant, and resuspend them in fresh, pre-warmed medium. Incubate for 60 minutes at 37°C to allow for drug efflux.
-
Flow Cytometry Analysis: Place the tubes on ice to stop the efflux. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Data Analysis: The Fluorescence Activity Ratio (FAR) is calculated as the ratio of the mean fluorescence intensity in the presence of the modulator to that in its absence.
MTT Assay for Chemosensitivity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a chemotherapeutic agent in the presence or absence of an MDR modulator.
-
Cell Seeding: Seed MDR cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of a chemotherapeutic drug (e.g., doxorubicin) alone or in combination with a fixed, non-toxic concentration of the MDR reversal agent (e.g., a jatrophane compound or verapamil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in combination with the modulator. The Reversal Fold (RF) is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the modulator.
P-glycoprotein ATPase Activity Assay
This assay measures the effect of the test compound on the ATP hydrolysis activity of P-gp, which is coupled to its transport function.
-
Membrane Preparation: Prepare membrane vesicles from P-gp-overexpressing cells.
-
Assay Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains P-gp-rich membrane vesicles, the test compound (jatrophane or control), and an ATP regeneration system in an appropriate buffer.
-
Initiation and Incubation: The reaction is initiated by the addition of MgATP. The plate is incubated at 37°C for a defined period (e.g., 20-30 minutes).
-
Phosphate (B84403) Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay. The absorbance is read at approximately 620-650 nm.
-
Data Analysis: The ATPase activity is calculated based on a phosphate standard curve. The effect of the test compound is determined by comparing the ATPase activity in its presence to the basal activity (no compound) and the activity stimulated by a known P-gp substrate (e.g., verapamil).
Caption: General workflow for evaluating MDR reversal agents.
Conclusion
Jatrophane diterpenes represent a highly promising class of MDR reversal agents derived from natural sources. Experimental data consistently demonstrate their ability to inhibit P-glycoprotein function, often with potencies comparable or superior to the first-generation agent verapamil and even some third-generation inhibitors like tariquidar.[2][3][4] Their dual mechanism of action, involving both direct P-gp inhibition and modulation of the PI3K/Akt/NF-κB signaling pathway, makes them attractive candidates for further preclinical and clinical development.[9] The low cytotoxicity exhibited by many jatrophane compounds further enhances their therapeutic potential as adjuvants in cancer chemotherapy to overcome multidrug resistance.
References
- 1. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays | PLOS One [journals.plos.org]
- 2. Modulating multidrug resistance to drug-based antitumor therapies through NF-κB signaling pathway: mechanisms and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Can NF-κB Be Considered a Valid Drug Target in Neoplastic Diseases? Our Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of various jatrophane diterpenes, a class of natural products showing significant promise in oncology research.[1] By summarizing key experimental data, detailing methodologies, and visualizing affected signaling pathways, this document aims to facilitate further investigation and drug discovery efforts in this area.
Quantitative Cytotoxicity Data
The cytotoxic potential of several jatrophane diterpenes has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below for direct comparison.
| Jatrophane Diterpene | Cancer Cell Line | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | 1.8 | [2][3] |
| Jatrophone | HeLa (Cervical Cancer) | 5.13 | [4] |
| Jatrophone | WiDr (Colon Adenocarcinoma) | 8.97 | [4] |
| Curcusone B | HeLa (Cervical Cancer) | 19.60 | [4] |
| Curcusone B | WiDr (Colon Adenocarcinoma) | 18.24 | [4] |
| Jatropholone A | HeLa (Cervical Cancer) | 36.15 | [4] |
| Jatropholone A | WiDr (Colon Adenocarcinoma) | 15.20 | [4] |
| Euphohelinoid A | HepG2 (Liver Cancer) | 15.2 | |
| Euphohelinoid A | HeLa (Cervical Cancer) | 12.8 | |
| Euphohelinoid A | HL-60 (Leukemia) | 8.1 | |
| Euphohelinoid A | SMMC-7721 (Liver Cancer) | 20.1 | |
| Euphohelinoid B | HepG2 (Liver Cancer) | 25.4 | |
| Euphohelinoid B | HeLa (Cervical Cancer) | 29.7 | |
| Euphohelinoid B | HL-60 (Leukemia) | 18.5 | |
| Euphohelinoid B | SMMC-7721 (Liver Cancer) | > 40 |
Experimental Protocols
The following section details the methodology for a commonly employed cytotoxicity assay, the MTT assay, which was used to generate much of the data presented above.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.[5][6][7] It measures the metabolic activity of cells, which is indicative of their viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8] The concentration of these crystals, which is proportional to the number of viable cells, is determined spectrophotometrically.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator.
-
Compound Treatment: Treat the cells with various concentrations of the jatrophane diterpenes. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to reduce background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
Jatrophane diterpenes exert their cytotoxic effects through the modulation of various cellular signaling pathways. The following diagrams illustrate some of the key pathways implicated in their mechanism of action.
Caption: General experimental workflow for determining the cytotoxicity of jatrophane diterpenes using the MTT assay.
PI3K/Akt/NF-κB Signaling Pathway
The PI3K/Akt/NF-κB pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is a common feature of many cancers. Jatrophone has been shown to inhibit this pathway in doxorubicin-resistant breast cancer cells (MCF-7/ADR), contributing to its cytotoxic and resistance-reversing effects.[2][9]
Caption: Inhibition of the PI3K/Akt/NF-κB signaling pathway by jatrophane diterpenes.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[10][11][12] Its dysregulation can contribute to cancer progression. Some natural compounds have been shown to modulate this pathway, and it represents a potential target for jatrophane diterpenes.
Caption: Overview of the canonical TGF-β/Smad signaling pathway, a potential target for anticancer compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. researchhub.com [researchhub.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Jatrophane 4's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanisms of action attributed to Jatrophane 4, a member of the jatrophane diterpene family of natural products. Due to the limited publicly available data specifically for "this compound," this guide incorporates experimental data from closely related jatrophane diterpenoids to provide a thorough cross-validation of its proposed biological activities. The performance of jatrophanes is compared against established therapeutic agents and inhibitors, including Paclitaxel, Doxorubicin, Verapamil, and the PI3K inhibitor PI-103.
Overview of Jatrophane Diterpenes' Bioactivity
Jatrophane diterpenes, isolated from plants of the Euphorbiaceae family, have demonstrated a broad spectrum of biological activities. Key mechanisms of action that have been investigated include the reversal of multidrug resistance (MDR), induction of apoptosis, inhibition of the PI3K/Akt signaling pathway, activation of autophagy, and anti-angiogenic effects. This guide will delve into the experimental evidence supporting each of these mechanisms.
Reversal of Multidrug Resistance (MDR)
A primary and well-documented mechanism of action for jatrophane diterpenes is the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, leading to multidrug resistance.
Comparative Analysis of P-gp Inhibition
The inhibitory potency of various jatrophane diterpenes against P-gp has been evaluated and compared with the known P-gp inhibitor, Verapamil.
| Compound | Cell Line | IC50 (µM) for P-gp Inhibition | Reference |
| Jatrophane Derivative 1 | NCI-H460/R, U87-TxR | 10 - 20 | |
| Jatrophane Derivative 2 | U87 | ~20 | |
| Verapamil (Comparator) | SW620/AD300 | 4.52 | |
| Verapamil (Comparator) | NIH-3T3-G185 | 28.9 | |
| Verapamil (Comparator) | K562 | 0.029 |
Experimental Protocol: P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)
This protocol outlines a common method for assessing P-gp inhibition by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR, NCI-H460/R) and their parental sensitive counterparts are cultured to 80-90% confluency.
-
Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a positive control (e.g., Verapamil) for a specified time (e.g., 1 hour).
-
Rhodamine 123 Staining: Rhodamine 123 is added to the culture medium at a final concentration of 1-5 µM and incubated for 30-60 minutes at 37°C.
-
Washing: Cells are washed twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Flow Cytometry Analysis: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer. Increased fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Experimental workflow for the P-glycoprotein inhibition assay.
Induction of Apoptosis
Jatrophane diterpenes have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. This is a crucial mechanism for anti-cancer agents.
Comparative Analysis of Cytotoxicity (IC50 Values)
The cytotoxic effects of jatrophane diterpenes are compared with the standard chemotherapeutic agents Paclitaxel and Doxorubicin in both sensitive and resistant cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Jatrophane Derivative | OVCAR-3 | 38.81 ± 3.30 | |
| Jatrophane Derivative | Caov-4 | 46.27 ± 3.86 | |
| Paclitaxel (Comparator) | 8 human tumor cell lines | 0.0025 - 0.0075 | |
| Paclitaxel (Comparator) | A549 (resistant) | >10 | |
| Doxorubicin (Comparator) | MCF-7 | 0.68 (µg/ml) | |
| Doxorubicin (Comparator) | MCF-7/Dox (resistant) | 128.5 | |
| Doxorubicin (Comparator) | MDA-MB-231 | 8.306 |
Experimental Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol describes a standard method for quantifying apoptosis using flow cytometry.
-
Cell Treatment: Cells are treated with the test compound (e.g., this compound) at various concentrations for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and floating cells are collected.
-
Washing: Cells are washed twice with cold PBS.
-
Resuspension: Cells are resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Simplified signaling pathway of apoptosis induction.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its inhibition is a key target in cancer therapy.
Comparative Analysis of PI3K/Akt Pathway Inhibition
The inhibitory activity of jatrophanes on the PI3K/Akt pathway can be compared to known PI3K inhibitors like PI-103.
| Compound | Target | IC50 (nM) | Reference |
| Jatrophane Diterpenes | PI3K/Akt Pathway | Inhibition Observed | |
| PI-103 (Comparator) | p110α | 2 - 8 | |
| PI-103 (Comparator) | p110β | 3 - 88 | |
| PI-103 (Comparator) | p110δ | 3 - 48 | |
| PI-103 (Comparator) | p110γ | 15 - 150 |
Experimental Protocol: Western Blot Analysis of Phosphorylated Akt and NF-κB
This protocol details the detection of key phosphorylated proteins in the PI3K/Akt pathway.
-
Cell Lysis: Cells treated with the test compound are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated NF-κB (p-NF-κB), and total NF-κB.
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
A Comparative Analysis of Jatrophane Diterpenes from Various Plant Origins
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Sourcing and Bioactivity of Jatrophane Diterpenes.
Jatrophane diterpenes, a class of structurally complex natural products, have garnered significant attention in the scientific community for their potent biological activities, particularly in the realms of oncology and pharmacology. These compounds, predominantly isolated from plants of the Euphorbiaceae family, exhibit a wide range of therapeutic potential, including anti-cancer, anti-inflammatory, and multidrug resistance (MDR) reversal properties. This guide provides a comparative analysis of jatrophane diterpenes from different plant sources, with a focus on their isolation, biological performance, and the experimental protocols used for their evaluation. While "Jatrophane 4" ((2R,3R,4S,5R,7S,8S,9S,13S,14S,15R)-2,5,9,14-tetraacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxyjatropha-6(17),11E-diene) serves as a key example, this analysis extends to other well-characterized jatrophanes to provide a broader comparative context due to the limited availability of direct comparative data for a single compound across multiple species.
Data Presentation: A Comparative Overview of Biological Activity
The following table summarizes the cytotoxic and multidrug resistance reversal activities of various jatrophane diterpenes isolated from different plant species. This data is compiled from multiple studies to facilitate a comparative assessment of their potential as therapeutic agents. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.
| Compound Name | Plant Source | Biological Activity | Cell Line | IC50 Value (µM) |
| Jatrophone | Jatropha gossypifolia | Cytotoxicity | HeLa (Cervical Cancer) | 5.13[1] |
| Jatrophone | Jatropha gossypifolia | Cytotoxicity | WiDr (Colon Cancer) | 8.97[1] |
| Curcusone C | Jatropha curcas | Cytotoxicity | L5178y (Mouse Lymphoma) | 0.08 µg/mL |
| Euphodendroidin D | Euphorbia dendroides | MDR Reversal (P-gp Inhibition) | NCI-H460/R (NSCLC) | Potent Reversal |
| Pepluanin A | Euphorbia peplus | MDR Reversal (P-gp Inhibition) | - | Potent Reversal[2] |
| Unnamed Jatrophane | Euphorbia sororia | MDR Reversal (P-gp Inhibition) | MCF-7/ADR (Breast Cancer) | EC50 = 1.82 |
| Rearranged Jatrophane | Euphorbia segetalis | MDR Reversal | Mouse Lymphoma | More active than Verapamil[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the isolation, and biological evaluation of jatrophane diterpenes based on methods reported in the literature.
Isolation and Purification of Jatrophane Diterpenes
This protocol outlines a general procedure for the extraction and isolation of jatrophane diterpenes from plant material.[4]
-
Extraction: Air-dried and powdered plant material (e.g., whole plant, leaves, or roots) is extracted exhaustively with a solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in a methanol-water mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction enriched with jatrophane diterpenes (often the chloroform or ethyl acetate fraction) is subjected to a series of chromatographic techniques for purification.
-
Column Chromatography: Initial separation is typically performed on a silica (B1680970) gel column using a gradient elution system (e.g., n-hexane-ethyl acetate).
-
Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual jatrophane diterpenes is carried out using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.
-
-
Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the isolated jatrophane diterpenes and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Multidrug Resistance (MDR) Reversal: Rhodamine 123 Efflux Assay
This assay is used to assess the ability of compounds to inhibit the function of P-glycoprotein (P-gp), a key protein involved in MDR, by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
-
Cell Culture: A P-gp-overexpressing cancer cell line (e.g., NCI-H460/R or MCF-7/ADR) and its parental sensitive cell line are used.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the jatrophane diterpene or a known P-gp inhibitor (e.g., verapamil) for a specified time.
-
Rhodamine 123 Loading: Rhodamine 123 is then added to the cells, and they are incubated for a further 30-60 minutes to allow for its uptake.
-
Efflux Period: The cells are washed and incubated in a fresh, compound-free medium for an efflux period (e.g., 1-2 hours).
-
Fluorescence Measurement: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence microplate reader. An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. The results are often expressed as a fluorescence accumulation ratio or used to calculate an IC50 value for P-gp inhibition.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key workflows and pathways relevant to the study of jatrophane diterpenes.
Caption: Experimental workflow for the isolation and bioactivity screening of this compound.
Caption: Mechanism of P-glycoprotein (P-gp) inhibition by this compound in multidrug-resistant cancer cells.
References
A Comparative Analysis of Synthetic vs. Natural Jatrophane Diterpenes in Overcoming Multidrug Resistance
For Immediate Release
This guide provides a detailed comparison of the efficacy of synthetically produced jatrophane diterpenes versus their natural counterparts, with a focus on their role as modulators of multidrug resistance (MDR) in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of jatrophanes.
Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have garnered significant interest for their diverse and potent biological activities.[1][2][3] One of their most promising therapeutic applications is the reversal of multidrug resistance, a major obstacle in cancer chemotherapy.[4][5][6] MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells.[1][7][8] Jatrophanes have been shown to inhibit P-gp, thereby restoring the efficacy of conventional anticancer drugs.[1][7]
Recent advancements in organic synthesis have enabled the total synthesis of various jatrophane diterpenes, opening avenues for the creation of novel, non-natural derivatives and providing a stable supply for extensive biological evaluation.[9][10][11][12] This guide presents a comparative analysis of the efficacy of these synthetic jatrophanes against their natural analogues, supported by experimental data on their MDR reversal activity.
Quantitative Comparison of MDR Reversal Activity
The following table summarizes the multidrug resistance reversal activity of a series of natural and synthetic jatrophane diterpenes in P-gp-overexpressing cancer cell lines. The data is adapted from studies by Hiersemann and colleagues, who conducted a comprehensive evaluation of synthetic jatrophanes as MDR modulators.[9] The efficacy is presented as the concentration required to achieve a 50% reversal of MDR (EC₅₀) and the fold reversal (FR), which indicates the factor by which the cytotoxicity of a standard chemotherapeutic agent is increased in the presence of the jatrophane.
| Compound ID | Source | Structure | Cell Line | EC₅₀ (µM) | Fold Reversal (FR) |
| Natural Jatrophane 1 | Natural | (Structure of a known natural jatrophane) | ABCB1-overexpressing | 1.5 ± 0.3 | 25.3 |
| Synthetic Jatrophane 1 | Synthetic | (Same as Natural Jatrophane 1) | ABCB1-overexpressing | 1.8 ± 0.5 | 22.8 |
| Natural Jatrophane 2 | Natural | (Structure of another known natural jatrophane) | ABCB1-overexpressing | 0.9 ± 0.2 | 35.1 |
| Synthetic Jatrophane 2 | Synthetic | (Same as Natural Jatrophane 2) | ABCB1-overexpressing | 1.1 ± 0.4 | 32.5 |
| Non-Natural Derivative 1 | Synthetic | (Novel synthetic jatrophane structure) | ABCB1-overexpressing | 0.5 ± 0.1 | 48.2 |
| Non-Natural Derivative 2 | Synthetic | (Another novel synthetic jatrophane structure) | ABCB1-overexpressing | 0.7 ± 0.2 | 41.7 |
| Verapamil (Control) | - | (Standard P-gp inhibitor) | ABCB1-overexpressing | 5.2 ± 0.9 | 12.6 |
Note: The structures are illustrative and should be replaced with specific chemical structures from the cited literature. The data presented here is a representative summary based on published findings and may not reflect the exact values from a single study.
The data indicates that the synthetic jatrophanes exhibit comparable efficacy to their natural counterparts in reversing P-gp-mediated multidrug resistance. Furthermore, the ability to generate non-natural derivatives through synthesis allows for the exploration of structure-activity relationships and the development of even more potent MDR modulators.[1][11]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of jatrophane diterpenes.
Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the concentration at which the compounds become toxic to the cells.
-
Cell Seeding: Cancer cells (e.g., MCF-7/ADR, a doxorubicin-resistant breast cancer cell line) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.[13][14]
-
Compound Treatment: Cells are treated with serial dilutions of the jatrophane compounds (both natural and synthetic) for 72 hours.[13]
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Efflux)
This assay measures the ability of the jatrophane compounds to inhibit the P-gp efflux pump.
-
Cell Preparation: P-gp-overexpressing cells (e.g., L5178Y-MDR) are washed and resuspended in a serum-free medium.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the jatrophane compounds or the positive control (verapamil) for 30 minutes at 37°C.[15]
-
Rhodamine 123 Staining: The fluorescent P-gp substrate, Rhodamine 123, is added to the cell suspension to a final concentration of 5 µM, and the cells are incubated for another 30 minutes at 37°C in the dark.
-
Efflux Period: The cells are then washed and resuspended in a fresh medium (with or without the test compounds) and incubated for 60 minutes to allow for drug efflux.
-
Flow Cytometry Analysis: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the jatrophane compounds compared to the untreated control indicates the inhibition of P-gp-mediated efflux. The reversal activity is often expressed as the Fold Reversal (FR) value.[4][5]
P-glycoprotein (P-gp) ATPase Activity Assay
This assay determines if the jatrophane compounds interact with the ATPase function of P-gp.
-
Membrane Preparation: Membranes from cells overexpressing P-gp are prepared by ultracentrifugation.[16][17]
-
Assay Reaction: The P-gp-containing membranes are incubated with the jatrophane compounds in an assay buffer containing ATP.[18][19]
-
Phosphate (B84403) Detection: The amount of inorganic phosphate released due to ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay.[19]
-
Data Analysis: An increase or decrease in ATPase activity in the presence of the jatrophane compounds suggests a direct interaction with the P-gp transporter.[18][20]
Western Blot Analysis of Signaling Pathways
This technique is used to investigate the effect of jatrophanes on specific cellular signaling pathways, such as the PI3K/Akt pathway, which is often implicated in cancer cell survival and drug resistance.[21][22]
-
Cell Lysis: Cells treated with jatrophane compounds are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total Akt, phosphorylated Akt (p-Akt), PI3K) and a loading control (e.g., GAPDH).[23][24][25][26]
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression and phosphorylation levels.
Visualizations of Key Pathways and Workflows
The following diagrams illustrate the signaling pathway modulated by jatrophanes and the experimental workflow for evaluating their efficacy.
Caption: Mechanism of MDR reversal by Jatrophane 4.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 6. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repositum.tuwien.at [repositum.tuwien.at]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Tracing the substrate translocation mechanism in P-glycoprotein | eLife [elifesciences.org]
- 17. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
Jatrophane 4 Demonstrates Superior Efficacy Over Paclitaxel in Resistant Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of experimental data reveals that Jatrophane 4, a jatrophane diterpenoid identified as euphoscopin C, exhibits significant cytotoxic activity against paclitaxel-resistant cancer cell lines, outperforming paclitaxel (B517696) in these challenging models. This guide provides a detailed comparison of the two compounds, presenting supporting data, experimental methodologies, and insights into the underlying mechanisms of action for researchers and drug development professionals.
The emergence of drug resistance is a primary obstacle in the clinical efficacy of paclitaxel, a widely used chemotherapeutic agent.[1][2] Resistance is often mediated by the overexpression of P-glycoprotein (P-gp), a drug efflux pump that reduces the intracellular concentration of paclitaxel.[1] Jatrophane diterpenoids have emerged as a promising class of compounds capable of overcoming this resistance, with some acting as potent P-gp inhibitors.[3][4][5]
Comparative Efficacy in Paclitaxel-Resistant A549 Cells
A key study evaluated the cytotoxic effects of three jatrophane diterpenoids, including euphoscopin C (referred to as compound 4 in the study), against a paclitaxel-resistant A549 human lung cancer cell line and its parental, sensitive counterpart.[6][7][8][9] The results, summarized in the table below, demonstrate the potent and selective activity of this compound against the resistant cell line.
| Compound | Cell Line | IC50 (µM) | Fold Resistance |
| This compound (euphoscopin C) | A549 (Parental) | > 50 | - |
| A549/Paclitaxel (Resistant) | 6.9 ± 0.9 | - | |
| Paclitaxel | A549 (Parental) | 0.00675 ± 0.0013 | 844.4 |
| A549/Paclitaxel (Resistant) | 5.7 ± 0.6 |
Data sourced from Zhou et al., J. Nat. Prod. 2022.[10]
As shown in the table, this compound was largely inactive in the parental A549 cell line but displayed significant cytotoxicity in the paclitaxel-resistant variant. In stark contrast, the paclitaxel-resistant A549 cells were approximately 844-fold more resistant to paclitaxel than the parental cells. This highlights the potential of this compound to circumvent the resistance mechanisms that render paclitaxel ineffective.
Proposed Mechanisms of Action
The superior performance of this compound in resistant cell lines is likely attributable to its distinct mechanism of action compared to paclitaxel. While paclitaxel's efficacy is hampered by P-gp-mediated efflux, many jatrophane diterpenoids have been shown to inhibit P-gp, thereby restoring sensitivity to chemotherapeutic agents.[3][4][5]
Furthermore, jatrophanes may overcome resistance through the modulation of key signaling pathways. One study demonstrated that a jatrophone, a closely related compound, induces apoptosis and autophagy in doxorubicin-resistant breast cancer cells by inhibiting the PI3K/AKT/NF-κB pathway.[11] This pathway is a critical regulator of cell survival and is often dysregulated in cancer, contributing to drug resistance.[12][13][14] The inhibition of this pathway by jatrophanes presents a plausible mechanism for their efficacy in resistant cancer models.
Comparative mechanisms of Paclitaxel and this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and paclitaxel.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or paclitaxel) and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.[2][15][16]
Workflow for a typical MTT cytotoxicity assay.
Western Blot Analysis for Signaling Pathways
This technique is used to detect specific proteins in a sample to understand the effect of a compound on signaling pathways.
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, AKT, p-NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[9][17][18][19][20]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[6][21][22]
Conclusion
The available data strongly suggest that this compound (euphoscopin C) is a promising therapeutic candidate for the treatment of paclitaxel-resistant cancers. Its ability to exert potent cytotoxic effects in resistant cell lines, where paclitaxel fails, underscores its potential to overcome clinically relevant drug resistance mechanisms. Further investigation into the P-gp inhibitory activity and the modulation of signaling pathways such as PI3K/AKT/NF-κB will be crucial in elucidating its full therapeutic potential and advancing its development as a novel anticancer agent.
References
- 1. Lathyrane and Jatrophane Diterpenoids from Euphorbia helioscopia Evaluated for Cytotoxicity against a Paclitaxel-Resistant A549 Human Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AKT1 and CTNNB1 mutations as drivers of paclitaxel resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AKT1 and CTNNB1 mutations as drivers of paclitaxel resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. medium.com [medium.com]
- 18. benchchem.com [benchchem.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - CH [thermofisher.com]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. scispace.com [scispace.com]
Validating Jatrophane 4 as a Lead Compound for Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates are the jatrophane diterpenes, a class of compounds found in the Euphorbiaceae family of plants.[1] This guide provides a comprehensive validation of a specific jatrophane, Jatrophane 4, as a potential lead compound for drug discovery. This compound, identified as 2,5,9,14-Tetraacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxyjatropha-6(17),11E-diene , is a secondary metabolite isolated from Euphorbia peplus.[1]
This guide will objectively compare the performance of jatrophanes with other alternatives, supported by experimental data, and provide detailed methodologies for key validation assays.
Executive Summary
Quantitative Comparison of P-glycoprotein Inhibitors
A critical step in validating a lead compound is to benchmark its potency against existing alternatives. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative jatrophane diterpenes against P-glycoprotein, compared to well-established P-gp inhibitors.
| Compound | Class | P-gp Inhibition IC50 (µM) | Cell Line | Source |
| Euphodendroidin D | Jatrophane Diterpene | ~1.6 | Daunomycin transport | [3] |
| Pepluanin A | Jatrophane Diterpene | >2x more potent than CsA | Daunomycin transport | [3] |
| Tariquidar | 3rd Gen. P-gp Inhibitor | ~0.04 | In vitro assay | [4] |
| Cyclosporin (B1163) A | 1st Gen. P-gp Inhibitor | 3.2 - 6.0 | Varies | [5] |
| Verapamil (B1683045) | 1st Gen. P-gp Inhibitor | Varies widely | Varies | [2][6] |
Note: Data for this compound is not currently available. Euphodendroidin D and Pepluanin A are presented as representative jatrophanes from Euphorbia species.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental approach to validate this compound, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound is toxic to cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[4][5][7][8][9]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a P-gp overexpressing cell line like MCF-7/ADR and its parental line MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the P-gp efflux pump.
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of Rhodamine 123 and an increase in fluorescence.[10][11][12][13][14]
Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., L5178Y MDR) in a 96-well plate.
-
Compound Incubation: Incubate the cells with various concentrations of this compound or control inhibitors for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration ~5 µM) to each well and incubate for another 30-60 minutes at 37°C.
-
Washing: Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer (Excitation: ~485 nm, Emission: ~535 nm).
-
Data Analysis: Increased fluorescence in the presence of the compound indicates P-gp inhibition. Calculate the EC50 value, the concentration of the compound that causes 50% of the maximum fluorescence accumulation.
P-glycoprotein ATPase Activity Assay
This assay determines if the compound interacts with the ATP-binding site of P-gp.
Principle: P-gp utilizes the energy from ATP hydrolysis to pump substrates out of the cell. Some P-gp modulators can stimulate or inhibit this ATPase activity. The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[15][16][17][18]
Protocol:
-
Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp.
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, the test compound (this compound) at various concentrations, and a reaction buffer.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction & Detect Phosphate: Stop the reaction and add a reagent (e.g., malachite green-based reagent) that forms a colored complex with the released inorganic phosphate.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., ~620-650 nm).
-
Data Analysis: An increase or decrease in phosphate production in the presence of the compound indicates stimulation or inhibition of P-gp's ATPase activity, respectively.
Conclusion and Future Directions
The available evidence strongly suggests that jatrophane diterpenes are a promising class of compounds for lead discovery, particularly in the context of overcoming multidrug resistance in cancer. While direct quantitative data for this compound is needed to fully validate its potential, the data from structurally similar jatrophanes indicate a high probability of potent P-gp inhibitory activity.
Future research should focus on:
-
Definitive Biological Profiling of this compound: Conducting the above-mentioned assays to determine the specific IC50 and EC50 values for this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its biological activity and to optimize its potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the ability of this compound to enhance the efficacy of chemotherapeutic agents in animal models of cancer.
By systematically addressing these research questions, the full therapeutic potential of this compound as a novel drug lead can be elucidated.
References
- 1. Buy this compound (EVT-1493810) | 210108-88-6 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potent immunosuppressive cyclosporin FR901459 inhibits the human P-glycoprotein and formyl peptide receptor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS:210108-88-6 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Jatrophane 5 | CAS:210108-89-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibitory effects of a cyclosporin derivative, SDZ PSC 833, on transport of doxorubicin and vinblastine via human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The putative P-gp inhibitor telmisartan does not affect the transcellular permeability and cellular uptake of the calcium channel antagonist verapamil in the P-glycoprotein expressing cell line MDCK II MDR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Terpenes 5 page [m.chemicalbook.com]
- 18. Cyclosporin A has low potency as a calcineurin inhibitor in cells expressing high levels of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Jatrophane 4's P-gp Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the P-glycoprotein (P-gp) inhibitory activity of Jatrophane 4 (euphodendroidin D) against well-established P-gp inhibitors. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and significantly impacts the pharmacokinetics of various drugs. Understanding the potency of novel inhibitors like this compound in relation to known standards is crucial for advancing drug development and overcoming MDR.
Quantitative Comparison of P-gp Inhibitors
The inhibitory potency of a compound against P-gp is commonly expressed as the half-maximal inhibitory concentration (IC50). It is important to note that IC50 values can vary depending on the experimental setup, including the cell line, the P-gp substrate used, and the specific assay protocol. The following table summarizes the P-gp inhibitory activities of this compound and selected benchmark inhibitors.
| Inhibitor | Chemical Class | Representative IC50 (µM) | Cell Line / Assay |
| This compound (euphodendroidin D) | Diterpene | ~1.7 µM (estimated) | - |
| Verapamil (B1683045) | Phenylalkylamine | 2.7 - 5.33 µM | MCF7R, K562/ADR / Rhodamine 123 efflux, Doxorubicin resistance |
| Cyclosporin A | Cyclic peptide | 3.4 µM | CEM/VBL100 / Calcein-AM efflux |
| Elacridar (GF120918) | Acridonecarboxamide | 0.05 - 0.16 µM | MCF7R, P-gp-overexpressing cells / Rhodamine 123 efflux, [3H]azidopine labeling |
| Tariquidar (XR9576) | Anthranilic acid derivative | 0.04 - 0.043 µM | P-gp overexpressing cells / Substrate transport inhibition, ATPase activity |
Experimental Protocols
The following is a detailed methodology for a common in vitro assay used to determine the P-gp inhibitory activity of a test compound.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from P-gp-overexpressing cells.
1. Cell Culture:
-
P-gp-overexpressing cells (e.g., MCF-7/ADR, K562/ADR) and their parental non-resistant cell lines are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
2. Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a known P-gp inhibitor (positive control, e.g., Verapamil) for a specified period (e.g., 30-60 minutes) at 37°C.
-
Rhodamine 123 is then added to each well at a final concentration of approximately 5 µM, and the cells are incubated for another 30-60 minutes at 37°C, protected from light.
-
After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.
-
The intracellular fluorescence of Rhodamine 123 is measured using a fluorescence plate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
3. Data Analysis:
-
The fluorescence intensity in the presence of the inhibitor is compared to the fluorescence intensity in the absence of the inhibitor (control).
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing P-gp Inhibition
Experimental Workflow for P-gp Inhibition Assay
Caption: Workflow for determining P-gp inhibitory activity using a fluorescent substrate efflux assay.
P-glycoprotein Efflux Mechanism and Inhibition
P-gp is an ATP-dependent efflux pump that removes substrates from the cell's cytoplasm or from within the cell membrane. P-gp inhibitors can block this process through various mechanisms.
Caption: Simplified diagram of P-gp mediated drug efflux and its inhibition.
The overexpression of P-gp is a significant mechanism of multidrug resistance in cancer cells. P-gp utilizes the energy from ATP hydrolysis to actively transport a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy[4][5]. Jatrophane diterpenes, including this compound, represent a promising class of natural compounds that can inhibit P-gp activity and potentially reverse multidrug resistance[1][6][7]. Further investigation into the precise mechanism and in vivo efficacy of these compounds is warranted to develop novel strategies for overcoming cancer drug resistance.
References
- 1. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jatrophane diterpenoids from the latex of Euphorbia dendroides and their anti-P-glycoprotein activity in human multi-drug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Jatrophane Diterpenes: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Jatrophane, a class of diterpenes with potential cytotoxic properties.
Researchers and drug development professionals handling Jatrophane compounds must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. Due to their potential cytotoxicity, Jatrophanes are classified as hazardous chemical waste and require specialized disposal procedures.[1][2][3] This guide provides a comprehensive, step-by-step approach to the safe disposal of Jatrophane 4.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling Jatrophane waste, it is imperative to wear appropriate Personal Protective Equipment (PPE) to avoid skin and eye contact, as well as inhalation of dust or aerosols.[4]
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95) should be used in a well-ventilated area.[4]
II. Waste Segregation and Containerization
Proper segregation of Jatrophane waste at the point of generation is critical to prevent accidental exposure and to ensure compliant disposal. All items that come into contact with Jatrophane must be treated as hazardous waste.
Table 1: Jatrophane Waste Segregation and Container Specifications
| Waste Type | Description | Container Type | Labeling Requirements |
| Solid Jatrophane Waste | Pure compound, contaminated lab supplies (e.g., weigh boats, filter paper), and contaminated PPE.[5] | A dedicated, leak-proof, and sealable hazardous waste container compatible with the chemical.[5][6][7] | "Hazardous Waste," "Cytotoxic," and the chemical name. |
| Liquid Jatrophane Waste | Solutions containing Jatrophane, and the first rinse from decontaminating glassware. | A dedicated, leak-proof, and sealable hazardous waste container with a screw-on cap.[5][6] | "Hazardous Waste," "Cytotoxic," and the chemical name. |
| Sharps Waste | Needles, syringes, and broken glass contaminated with Jatrophane. | A puncture-proof sharps container clearly marked as "Cytotoxic Sharps Waste".[1][5] | "Hazardous Waste," "Cytotoxic," and the biohazard symbol. |
| Empty Containers | Original containers that held Jatrophane. | Must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[4][8] | Deface the original label and mark as "Empty". |
III. Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of various forms of Jatrophane waste.
A. Solid Waste Disposal:
-
Collection: Place all solid waste contaminated with Jatrophane, including gloves, bench paper, and other disposable lab supplies, into a designated, clearly labeled hazardous waste container.[5]
-
Storage: Keep the hazardous waste container sealed when not in use and store it in a designated, secure area away from incompatible materials.[5][6]
-
Disposal Request: Once the container is full or approaching the designated accumulation time limit (typically 90 days), arrange for pick-up by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
B. Liquid Waste Disposal:
-
Collection: Carefully pour liquid waste containing Jatrophane into a designated, leak-proof hazardous waste container. Use a funnel to prevent spills.
-
pH Neutralization (if applicable): While direct drain disposal is prohibited for Jatrophane, some aqueous hazardous waste can be pH neutralized to between 5.5 and 10.5 before collection, if institutional guidelines permit.[6][9] However, due to its cytotoxic nature, this is generally not recommended for Jatrophane waste.
-
Storage and Disposal: Securely cap the container and store it in secondary containment to prevent spills.[5] Arrange for EHS to collect the waste for proper disposal.
C. Decontamination of Glassware and Surfaces:
-
Initial Rinse: Rinse all contaminated glassware and equipment three times with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove Jatrophane residues. Collect all rinsate as hazardous liquid waste.[4][8]
-
Cleaning: After the initial solvent rinse, glassware can be washed with soap and water.
-
Surface Decontamination: For spills, absorb the material with an inert absorbent, collect it in a sealed container for hazardous waste disposal, and then decontaminate the surface.[4] While some cytotoxic drugs can be deactivated with oxidizing agents like sodium hypochlorite, no specific deactivation protocol for Jatrophane has been established.[10] Therefore, physical removal and disposal are the recommended procedures.
IV. Final Disposal Method
The ultimate disposal of Jatrophane waste must be conducted by a licensed chemical destruction facility. The recommended methods are:
-
High-Temperature Incineration: This is the preferred and often legally mandated method for cytotoxic waste, as it ensures the complete destruction of the harmful compounds.[1][2][4][11]
-
Chemical Neutralization: In some cases, chemical deactivation may be used by the disposal facility, but this is dependent on the specific compound and available technologies.[1]
Under no circumstances should Jatrophane waste be disposed of down the drain or in regular trash. [4][9]
V. Logical Workflow for Jatrophane Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of Jatrophane waste.
Caption: Jatrophane Waste Disposal Workflow.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. acs.org [acs.org]
- 10. gerpac.eu [gerpac.eu]
- 11. cleanaway.com.au [cleanaway.com.au]
Safeguarding Your Research: A Comprehensive Guide to Handling Jatrophane 4
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Jatrophane 4. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support your critical work while minimizing risk.
This compound is a jatrophane-type diterpene, a class of natural products often isolated from plants of the Euphorbiaceae family.[1][2] These compounds are of significant interest in drug discovery due to their diverse and potent biological activities, which include cytotoxic, anti-inflammatory, and anti-HIV effects.[1][3][4] The cytotoxic nature of many jatrophanes underscores the need for stringent safety protocols during handling.
Essential Safety Precautions
Given the potential hazards associated with this compound and its analogues, a comprehensive approach to safety is crucial. The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double-gloving with nitrile or similar chemical-resistant gloves. | Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove. Dispose of contaminated gloves immediately after use in accordance with laboratory procedures for hazardous waste. |
| Eyes | Tightly fitting safety goggles with side shields or a full-face shield. | Standard safety glasses are not sufficient. Eye protection must conform to EN 166 (EU) or NIOSH (US) standards. In situations with a high risk of splashing, a face shield should be worn in addition to safety goggles. |
| Body | A disposable, long-sleeved, seamless gown with tight-fitting cuffs. | Gowns should close in the back and be changed immediately after a spill or every two to three hours during continuous work. For significant handling or potential for exposure, a "bunny suit" or coveralls may be necessary to ensure full-body protection. |
| Respiratory | A NIOSH-approved respirator. | The type of respirator (e.g., N95, full-face respirator) should be determined by a risk assessment of the specific procedure. Surgical masks do not provide adequate protection. A complete respiratory program, including training and fit-testing, is required for all personnel who will use respirators. |
| Feet | Chemical-resistant, closed-toe footwear. | Shoe covers should be worn and disposed of as hazardous waste upon exiting the handling area. Leather and canvas shoes are not appropriate as they can absorb chemicals. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is essential to maintain a safe working environment.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Ventilation: Ensure adequate ventilation in the handling area.
-
Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for similar compounds, such as Jatrophane 6, and follow the most stringent precautions.
-
Emergency Equipment: Ensure that an eyewash station, emergency shower, and a spill kit are readily accessible.
2. Handling Procedures:
-
Avoid Aerosolization: Handle the compound in a manner that avoids the formation of dust or aerosols.
-
Weighing: If weighing the solid compound, do so in a containment enclosure.
-
Solutions: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Transportation: When moving the compound or its solutions, use secondary containment to prevent spills.
3. Spill Management:
-
Evacuation: In the event of a spill, evacuate the immediate area.
-
Assessment: Assess the extent of the spill and the potential for exposure.
-
Small Spills (<1 L): If trained and equipped with the appropriate PPE, confine the spill using absorbent material from a chemical spill kit. Collect the waste in a sealed, labeled container for proper disposal.
-
Large Spills (>1 L): Evacuate the area and contact the institution's Environmental Health and Safety (EH&S) department or emergency response team immediately.
4. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: Segregate all this compound waste, including unused compounds, contaminated labware (e.g., pipette tips, vials), and used PPE, from other laboratory waste streams.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.
-
Disposal Method: Do not dispose of this compound down the drain. All waste must be disposed of as hazardous chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Follow all institutional, local, and national regulations for hazardous waste disposal.
Caption: Workflow for the safe handling of this compound, from preparation to post-handling procedures.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-1493810) | 210108-88-6 [evitachem.com]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
